molecular formula C9H11NO3S B13282270 N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide

N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide

Cat. No.: B13282270
M. Wt: 213.26 g/mol
InChI Key: JHZWZIBCWNPZLO-UHFFFAOYSA-N
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Description

N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (CAS 1863367-11-6) is a chemical compound with the molecular formula C 9 H 11 NO 3 S and a molecular weight of 213.25 g/mol [ 1 ]. It features a benzofuran scaffold fused with a critical sulfonamide moiety, making it a valuable building block in medicinal chemistry and drug discovery research. The structural motifs present in this compound are of significant scientific interest. The sulfonamide functional group is a privileged structure in pharmacology, found in more than 150 FDA-approved drugs for a diverse range of therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities [ 2 ]. Simultaneously, the dihydrobenzofuran core is a prominent heterocyclic scaffold known for its varied biological properties [ 5 ]. Researchers can leverage this compound as a key synthetic intermediate for designing novel bioactive molecules. Its applications extend to developing potential anticancer agents, as both sulfonamide and benzofuran derivatives have demonstrated potent and selective antitumor properties through various mechanisms of action [ 2 ][ 5 ]. Furthermore, its framework is useful in exploring new antimicrobial compounds, given the documented efficacy of benzofuran-sulfonamide hybrids against a spectrum of bacterial and fungal pathogens [ 9 ]. This combination of features makes N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide a versatile and high-value reagent for constructing innovative chemical entities in pharmaceutical R&D. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide

InChI

InChI=1S/C9H11NO3S/c1-10-14(11,12)9-3-2-7-5-13-6-8(7)4-9/h2-4,10H,5-6H2,1H3

InChI Key

JHZWZIBCWNPZLO-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(COC2)C=C1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth overview of a viable synthetic pathway for N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide. This document is intended for an audience of researchers, scientists, and professionals within the drug development industry. The synthesis is presented as a multi-step process, commencing with the formation of the 1,3-dihydroisobenzofuran (phthalan) core, followed by sulfonation and subsequent amidation to the corresponding sulfonamide, and culminating in the selective N-methylation of the sulfonamide nitrogen. This guide emphasizes the rationale behind the selection of reagents and reaction conditions, providing detailed experimental protocols and visual representations of the synthetic workflow to ensure clarity and reproducibility.

Introduction and Strategic Overview

N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide is a molecule of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group and the dihydrobenzofuran scaffold in a variety of biologically active compounds. The strategic approach to its synthesis is logically dissected into three key stages:

  • Construction of the Heterocyclic Core: Synthesis of the foundational 1,3-dihydroisobenzofuran (phthalan) ring system.

  • Introduction of the Sulfonamide Moiety: Functionalization of the benzofuran ring at the 5-position to introduce the sulfonamide group.

  • Terminal N-Methylation: Selective methylation of the sulfonamide nitrogen to yield the final target compound.

This guide will elaborate on each of these stages, providing a detailed examination of the underlying chemical principles and practical experimental guidance.

Synthesis of the 1,3-Dihydroisobenzofuran (Phthalan) Core

The 1,3-dihydroisobenzofuran, or phthalan, scaffold is a common structural motif in many pharmacologically active molecules.[1] Several synthetic routes to this heterocyclic system have been reported, often involving the cyclization of ortho-substituted benzene derivatives.[2][3] For the purpose of this guide, a reliable method involving the reduction of phthalide is presented, owing to the commercial availability of the starting material and the straightforward nature of the reaction.

Causality of Experimental Choices

The reduction of a lactone, such as phthalide, to a cyclic ether (phthalan) requires a potent reducing agent capable of reducing the ester functionality without cleaving the ether bond. Diisobutylaluminium hydride (DIBAL-H) is an excellent choice for this transformation as it is a powerful yet selective reducing agent. The reaction is typically performed at low temperatures to control the reactivity of the DIBAL-H and to minimize side reactions. Anhydrous conditions are critical to prevent the quenching of the organoaluminium reagent.

Experimental Protocol: Reduction of Phthalide to 1,3-Dihydroisobenzofuran

Materials:

  • Phthalide

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

  • Anhydrous Toluene

  • Methanol

  • Rochelle's salt (potassium sodium tartrate) solution (saturated aqueous)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and work-up equipment

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phthalide (1.0 eq) in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution (2.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow, dropwise addition of methanol, followed by the careful addition of a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 1,3-dihydroisobenzofuran.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Synthesis of 1,3-Dihydroisobenzofuran-5-sulfonamide

The introduction of the sulfonamide group at the 5-position of the phthalan ring is achieved through a two-step process: electrophilic sulfonation to form the sulfonyl chloride, followed by amination.

Sulfonation to 1,3-Dihydroisobenzofuran-5-sulfonyl chloride

A common and effective method for the sulfonation of aromatic compounds is the use of chlorosulfonic acid. However, for substrates that may be sensitive to the harsh conditions of chlorosulfonic acid, a milder approach is often preferred. A patent by the European Patent Office outlines a procedure using a sulfur trioxide-dimethylformamide complex followed by treatment with thionyl chloride. This method offers good control and is suitable for the 1,3-dihydroisobenzofuran system.

Amination to the Sulfonamide

The resulting sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic attack by ammonia to form the corresponding sulfonamide. This reaction is typically straightforward and proceeds in good yield.

Experimental Protocol: Synthesis of 1,3-Dihydroisobenzofuran-5-sulfonamide

This protocol is adapted from the procedure described in European Patent EP 0583960 A2.[4]

Materials:

  • 1,3-Dihydroisobenzofuran

  • Sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex

  • 1,2-Dichloroethane

  • Thionyl chloride

  • Aqueous ammonium hydroxide

  • Standard laboratory glassware and work-up equipment

Procedure:

  • Sulfonyl Chloride Formation:

    • In a three-necked flask under a nitrogen atmosphere, prepare a slurry of the SO₃-DMF complex (1.2 eq) in 1,2-dichloroethane.

    • Stir the slurry at room temperature and add 1,3-dihydroisobenzofuran (1.0 eq) dropwise.

    • Slowly heat the reaction mixture to 85 °C over one hour.

    • Cool the reaction mixture to room temperature and add thionyl chloride (1.2 eq) dropwise.

    • Stir the mixture for one hour at room temperature. The resulting solution contains 1,3-dihydroisobenzofuran-5-sulfonyl chloride and is typically used directly in the next step.

  • Ammonolysis to the Sulfonamide:

    • Cool the solution containing the sulfonyl chloride in an ice bath.

    • Slowly and carefully add an excess of cold aqueous ammonium hydroxide.

    • Stir the resulting biphasic mixture vigorously for one hour.

    • Separate the layers and extract the aqueous layer with 1,2-dichloroethane.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude 1,3-dihydroisobenzofuran-5-sulfonamide.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

N-Methylation of 1,3-Dihydroisobenzofuran-5-sulfonamide

The final step in the synthesis is the selective methylation of the sulfonamide nitrogen. The N-methylation of sulfonamides can be challenging due to the potential for N,N-dimethylation and the relatively low nucleophilicity of the sulfonamide anion. Several methods have been developed to achieve mono-N-methylation.[5][6] Common methylating agents include methyl iodide, dimethyl sulfate, and diazomethane. The choice of base and solvent is crucial for achieving high selectivity and yield.

Causality of Experimental Choices

For this guide, a method utilizing methyl iodide with a suitable base is presented. Potassium carbonate is a commonly used base for this transformation, providing a balance of reactivity and cost-effectiveness. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone facilitates the Sₙ2 reaction by solvating the cation of the base and leaving the anion more nucleophilic.

Experimental Protocol: N-Methylation of 1,3-Dihydroisobenzofuran-5-sulfonamide

Materials:

  • 1,3-Dihydroisobenzofuran-5-sulfonamide

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and work-up equipment

Procedure:

  • In a round-bottom flask, suspend 1,3-dihydroisobenzofuran-5-sulfonamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.

  • Add methyl iodide (1.2 eq) to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic solution under reduced pressure to obtain the crude N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

StepStarting MaterialProductReagents and ConditionsTypical Yield
1Phthalide1,3-Dihydroisobenzofuran1. DIBAL-H, Toluene, -78 °C2. Methanol, Rochelle's salt70-85%
21,3-Dihydroisobenzofuran1,3-Dihydroisobenzofuran-5-sulfonamide1. SO₃-DMF, 1,2-Dichloroethane, 85 °C2. Thionyl chloride3. NH₄OH (aq)60-75%
31,3-Dihydroisobenzofuran-5-sulfonamideN-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamideMeI, K₂CO₃, DMF, rt75-90%

Visualizations

Overall Synthesis Pathway

Synthesis_Pathway Phthalide Phthalide Phthalan 1,3-Dihydroisobenzofuran (Phthalan) Phthalide->Phthalan DIBAL-H SulfonylChloride 1,3-Dihydroisobenzofuran- 5-sulfonyl chloride Phthalan->SulfonylChloride 1. SO₃-DMF 2. SOCl₂ Sulfonamide 1,3-Dihydroisobenzofuran- 5-sulfonamide SulfonylChloride->Sulfonamide NH₄OH Target N-Methyl-1,3-dihydro-2-benzofuran- 5-sulfonamide Sulfonamide->Target MeI, K₂CO₃

Caption: Overall synthetic route to N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide.

Experimental Workflow for N-Methylation

N_Methylation_Workflow Start Combine Sulfonamide, K₂CO₃, and DMF Add_MeI Add Methyl Iodide Start->Add_MeI React Stir at Room Temperature (12-24h) Add_MeI->React Workup Aqueous Work-up (Water, Ethyl Acetate) React->Workup Purify Column Chromatography Workup->Purify Product Pure N-Methylated Product Purify->Product

Caption: Step-by-step workflow for the N-methylation of the sulfonamide intermediate.

Trustworthiness and Self-Validating Systems

The protocols described in this guide are based on established and peer-reviewed synthetic methodologies. Each step includes purification procedures, such as distillation, recrystallization, and column chromatography, which are essential for isolating the desired product and removing impurities. The progress of each reaction should be monitored by appropriate analytical techniques, such as Thin-Layer Chromatography (TLC), to ensure completion and to identify any potential side products. The identity and purity of the intermediates and the final product should be confirmed by standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide. By breaking down the synthesis into three distinct stages, this document provides a clear and actionable framework for researchers in the field. The detailed experimental protocols, coupled with the rationale behind the methodological choices, are intended to facilitate the successful and efficient synthesis of this target molecule.

References

  • Wang, P., et al. (2014). An efficient synthesis of substituted 1,3-dihydroisobenzofurans is developed. Chinese Chemical Letters, 25(3), 451-455. [Link]

  • Kobayashi, K., et al. (2008). A Facile Synthesis of 1,3-Dihydroisobenzofurans Using Iodocyclization of 2-Vinylbenzyl Alcohols. HETEROCYCLES, 75(3), 597. [Link]

  • Delacroix, T., et al. (2000). A Convenient Method for the Preparation of Arylmagnesium Reagents Bearing an ortho-Chloromethyl Group. These Reagents Proved To Be Very Useful for Preparing Various Functionalized Heterocycles such as Isobenzofurans, Phthalimidines, and Benzoazepines. The Journal of Organic Chemistry, 65(24), 8108-8110. [Link]

  • Son, E. C., et al. (2021). Using a cinchona squaramide-based organocatalyst, an enantioselective intramolecular oxa-Michael reaction of enones as well as α,β-unsaturated esters containing benzylic alcohols provided their corresponding 1,3-dihydroisobenzofuranyl-1-methylene ketones and 1,3-dihydroisobenzofuranyl-1-methylene esters in excellent yields with high enantioselectivities. The Journal of Organic Chemistry, 86(9), 6826-6839. [Link]

  • European Patent Office. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. EP 0583960 A2.
  • Lohse-Müller, A., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7386-7391. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

Sources

Advanced Technical Guide: N-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In the landscape of fragment-based drug discovery (FBDD) and targeted therapeutics, the sulfonamide functional group remains a cornerstone pharmacophore. While early development records occasionally conflate the isomers, CAS Registry Number 953894-41-2 unequivocally identifies N-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide (the coumaran derivative), rather than the 1,3-dihydro-2-benzofuran (phthalan) scaffold[1].

This highly versatile, secondary sulfonamide building block is increasingly utilized to navigate away from the pan-inhibitory liabilities of primary sulfonamides. By methylating the sulfonamide nitrogen, researchers can abrogate classical active-site zinc binding in off-target metalloenzymes, repurposing the scaffold for highly selective allosteric modulation and targeted kinase inhibition[2].

Physicochemical Profiling & Structural Dynamics

The utility of CAS 953894-41-2 stems from its precise balance of lipophilicity, low molecular weight, and defined topological polar surface area (TPSA). The sp³-hybridized carbons (C2, C3) of the dihydrobenzofuran ring introduce a subtle out-of-plane vector, disrupting the flat pi-stacking typical of fully aromatic benzofurans and thereby improving aqueous solubility—a critical parameter in early hit-to-lead optimization.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Significance in Drug Design
Molecular Weight 213.25 g/mol Highly ligand-efficient; leaves an ample mass budget for downstream functionalization in FBDD workflows.
Formula C₉H₁₁NO₃S[1]
TPSA ~55 ŲOptimal for cellular membrane permeability; perfectly balances aqueous solubility with lipophilicity for intracellular targeting.
H-Bond Donors 1 (N-H)The secondary sulfonamide provides a directional hydrogen bond donor, facilitating specific hinge-binding or allosteric anchoring without excessive desolvation penalties.
H-Bond Acceptors 4 (S=O, C-O-C)Enables robust interaction networks within target protein pockets, particularly via the sulfonyl oxygens.
Scaffold Geometry Planar + sp³The sp³ carbons prevent crystal packing liabilities, enhancing kinetic solubility in assay buffers (e.g., DMSO/aqueous gradients).

Mechanistic Paradigm: Primary vs. Secondary Sulfonamides

Historically, five-membered heterocyclic primary sulfonamides (including benzofurans and thiophenes) have demonstrated superior efficacy as Carbonic Anhydrase (CA) inhibitors compared to their six-membered counterparts[3]. Primary sulfonamides coordinate directly to the catalytic Zn²⁺ ion in the CA active site, a mechanism heavily exploited in hypoxia-targeted cancer therapies (targeting CA IX and XII)[4].

However, the secondary sulfonamide nature of CAS 953894-41-2 shifts its pharmacological utility. The N-methyl group introduces steric bulk and removes the acidic proton required to form the zinc-bound sulfonamide anion.

Causality in Application: Because it cannot efficiently bind the CA active site, this molecule is strategically deployed to target allosteric pockets . For example, recent computational and biophysical studies have highlighted benzofuran sulfonamide derivatives as potent allosteric inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)[2]. The N-methyl group forces the molecule into a specific conformation that perfectly occupies lipophilic allosteric clefts while utilizing the S=O groups for critical hydrogen bonding with backbone amides.

Mechanism N1 Target Identification (e.g., PTP1B Allosteric Site) N2 Secondary Sulfonamide Binding (Steric Fit) N1->N2 Ligand Introduction N3 H-Bonding via S=O & Lipophilic Anchoring N2->N3 N-Methyl Steric Accommodation N4 Conformational Shift & Enzyme Modulation N3->N4 Target Inhibition

Caption: Mechanism of action for secondary benzofuran sulfonamides in allosteric enzyme modulation.

Synthetic Methodology & Scale-Up Protocol

To ensure high purity and yield, the synthesis of N-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide relies on the regioselective electrophilic aromatic substitution of coumaran, followed by nucleophilic acyl substitution.

Step-by-Step Self-Validating Protocol

Phase 1: Chlorosulfonation (Regioselective Electrophilic Aromatic Substitution)

  • Reaction: Charge a dry, argon-purged flask with chlorosulfonic acid (5.0 equivalents). Cool to 0 °C using an ice-salt bath.

  • Addition: Add 2,3-dihydrobenzofuran (coumaran, 1.0 eq) dropwise over 30 minutes.

    • Causality: The ether oxygen of the coumaran ring is a strong ortho/para director. The para position (C5) is sterically unhindered and electronically favored, ensuring >95% regioselectivity. Excess chlorosulfonic acid acts as both solvent and reagent to convert the intermediate sulfonic acid into the sulfonyl chloride.

  • IPQC (In-Process Quality Control) / Self-Validation: Quench a 10 µL aliquot of the mixture in 1 mL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl sulfonate ester (m/z ~229 [M+H]⁺) confirms successful active electrophile generation. Do not proceed until starting material is consumed.

  • Workup: Carefully pour the mixture over crushed ice to precipitate 2,3-dihydrobenzofuran-5-sulfonyl chloride. Filter and wash with cold water.

Phase 2: Amidation (Nucleophilic Acyl Substitution)

  • Reaction: Dissolve the intermediate sulfonyl chloride in anhydrous THF at 0 °C.

  • Addition: Add methylamine (2.0 M in THF, 2.5 eq) dropwise.

    • Causality: Excess methylamine serves as both the nucleophile and the base to scavenge the HCl byproduct, preventing the degradation of the ether linkage and driving the reaction to completion.

  • Isolation: Concentrate the mixture in vacuo, partition between EtOAc and 1M HCl (to remove unreacted amine), wash with brine, dry over Na₂SO₄, and evaporate to yield the final product.

Synthesis A 2,3-Dihydrobenzofuran (Coumaran) C Sulfonyl Chloride Intermediate A->C Electrophilic Substitution B Chlorosulfonic Acid (0°C to RT) B->C Reagent E N-Methyl-2,3-dihydro-1- benzofuran-5-sulfonamide C->E Nucleophilic Amidation D Methylamine (THF, 0°C) D->E Reagent

Caption: Step-by-step synthetic workflow for N-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide.

Analytical Validation Standards

To verify the integrity of the synthesized CAS 953894-41-2 batch before deployment in biological assays, the following spectroscopic signatures must be confirmed:

  • LC-MS (ESI+): A dominant peak at m/z 214.0 [M+H]⁺ confirms the correct molecular weight.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Coumaran Ring: A triplet at ~3.2 ppm (2H, C3-H₂) and a triplet at ~4.6 ppm (2H, C2-H₂). Causality: The deshielding effect of the adjacent oxygen shifts the C2 protons significantly downfield compared to C3.

    • Aromatic Protons: A doublet at ~6.9 ppm (1H, C7-H), a doublet of doublets at ~7.6 ppm (1H, C6-H), and a narrow doublet at ~7.7 ppm (1H, C4-H). Causality: The electron-donating oxygen shields C7, while the strong electron-withdrawing sulfonyl group deshields C4 and C6.

    • Sulfonamide Group: A doublet at ~2.4 ppm (3H, N-CH₃) coupling with a broad quartet at ~7.3 ppm (1H, N-H), confirming the secondary amine structure.

References

  • Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization Source: Frontiers in Pharmacology URL:[Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: Molecules (MDPI) URL:[Link]

  • Journal of Computational Biophysics and Chemistry | Vol 25, No 11 Source: World Scientific URL:[Link]

Sources

Fragment-to-Lead Optimization: Biological Activity Screening of the N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying a "privileged scaffold"—a low-molecular-weight framework capable of binding to multiple, distinct biological targets—is a critical inflection point. N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (CAS: 1863367-11-6) represents a highly versatile fragment building block. With a molecular weight of ~213 Da and a favorable ClogP, it strictly adheres to the "Rule of Three" for fragment libraries.

The 1,3-dihydro-2-benzofuran (phthalan) core provides a rigid, planar geometry that restricts conformational entropy upon target binding, while the N-methyl sulfonamide moiety acts as a highly directional hydrogen bond donor/acceptor network. This technical whitepaper details the biological screening workflows, structural biology insights, and assay methodologies required to evaluate this scaffold across three distinct therapeutic domains: viral proteases (SARS-CoV-2 PLpro)[1], lipid kinases (PI3Kδ)[2], and G-protein coupled receptors (GPR17)[3].

Structural Biology & Fragment Screening Workflow

Before detailing target-specific assays, it is crucial to understand the overarching FBDD workflow that identifies compounds like N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide as viable starting points. High-Throughput X-ray Crystallography (HTX) is the gold standard here, as it provides unambiguous evidence of binding poses, which biochemical assays alone cannot confirm.

FBDD A Fragment Library Screening (800+ Compounds) B HTX Crystallography (Binding Pose ID) A->B C Biochemical Validation (Fluorogenic Assays) B->C D Structure-Based Drug Design (Vector Growth) C->D E Lead Optimization (Selectivity & PK) D->E

Fig 1: Standard FBDD Workflow from library screening to lead optimization.

Target Domain I: Viral Proteases (SARS-CoV-2 PLpro)

Recent crystallographic fragment screening campaigns have identified the 1,3-dihydro-2-benzofuran-5-sulfonamide core as a novel, micromolar-active binder for the SARS-CoV-2 Papain-like protease (PLpro)[1]. PLpro is responsible for cleaving the viral polyprotein and stripping ubiquitin/ISG15 from host proteins, suppressing the host's innate immune response[4]. The fragment engages the blocking loop 2 (BL2) and the ubiquitin/ISG15 binding interface via extensive hydrogen-bond networks[5].

Experimental Protocol: PLpro Fluorogenic Substrate Assay

To validate the inhibitory activity of the fragment, a self-validating biochemical assay using the fluorogenic substrate RLRGG-AMC (7-Amino-4-methylcoumarin) is employed[6].

Causality & Design Logic: The sequence RLRGG mimics the C-terminal sequence of ubiquitin. When PLpro cleaves the amide bond between the terminal glycine and AMC, free AMC is released, shifting its fluorescence emission. We use fresh Dithiothreitol (DTT) to maintain the catalytic cysteine (C111) in a reduced state, but strictly cap it at 1 mM to prevent artifactual reduction of the screening compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 1 mM DTT). The BSA prevents non-specific adherence of the fragment to the microplate walls.

  • Enzyme Incubation: Dilute recombinant SARS-CoV-2 PLpro to a final concentration of 50 nM in the assay buffer.

  • Compound Addition: Dispense N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (and analogs) in a 10-point dose-response curve (starting at 100 µM, 1:3 dilutions) using an acoustic liquid handler (e.g., Echo 550) to ensure high-precision nanoliter transfer. Incubate at 25°C for 30 minutes to allow equilibrium binding.

  • Substrate Initiation: Add RLRGG-AMC substrate to a final concentration of 50 µM (approximating the

    
     to ensure the assay is sensitive to competitive inhibitors).
    
  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes (Excitation: 360 nm, Emission: 460 nm) on a microplate reader.

  • Data Analysis: Calculate initial velocities (

    
    ) from the linear portion of the progress curves. Determine the IC
    
    
    
    using a 4-parameter logistic non-linear regression model.

PLpro V Viral Polyprotein / Ubiquitin E PLpro Enzyme (Active Site & BL2 Loop) V->E C Cleavage & Immune Evasion E->C Uninhibited B Blocked Cleavage (Viral Arrest) E->B Inhibited I Sulfonamide Fragment (N-Methyl-1,3-dihydro...) I->E Binds BL2 Interface

Fig 2: Mechanism of PLpro inhibition by the sulfonamide fragment at the BL2 interface.

Target Domain II: Kinase Selectivity (PI3Kδ vs. Vps34)

In oncology and immunology, the dihydroisobenzofuran core has been heavily utilized to design potent, orally bioavailable inhibitors of Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta (PI3Kδ)[2]. A critical hurdle in this space is achieving selectivity over Vps34 (Class III PI3K). Off-target inhibition of Vps34 leads to severe toxicological outcomes in preclinical models[2].

Experimental Protocol: ADP-Glo Kinase Assay

To drive Structure-Based Drug Design (SBDD) from the fragment hit to a selective lead, we utilize the ADP-Glo assay.

Causality & Design Logic: The ADP-Glo assay measures the accumulation of ADP (a universal product of kinase activity) rather than the depletion of ATP. This provides a high signal-to-background ratio, crucial for distinguishing subtle selectivity differences between PI3Kδ and Vps34.

Step-by-Step Methodology:

  • Kinase Reaction: Incubate PI3Kδ or Vps34 (10 nM) with the sulfonamide test compounds in reaction buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Substrate Addition: Add PIP2 lipid substrate (50 µM) and ultra-pure ATP (10 µM). Crucial step: The use of ultra-pure ATP minimizes background luminescence from contaminating ADP. Incubate for 60 minutes at room temperature.

  • Kinase Reaction Depletion: Add ADP-Glo Reagent (1:1 volume) to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.

  • Luminescence Readout: Measure luminescence. The signal is directly proportional to kinase activity.

Selectivity S Dihydroisobenzofuran Sulfonamide Scaffold P PI3Kδ Target (Therapeutic Efficacy) S->P Affinity V Vps34 Off-Target (Toxicity Risk) S->V Cross-Reactivity O Optimized Lead (High PI3Kδ Affinity) S->O SBDD Optimization O->P Selective Binding

Fig 3: Selectivity logic for optimizing the scaffold toward PI3Kδ over Vps34.

Target Domain III: GPCR Modulation (GPR17)

Beyond proteases and kinases, compounds containing the 1,3-dihydro-2-benzofuran-sulfonamide motif have been identified as negative modulators of GPR17[3]. GPR17 is a G-protein coupled receptor implicated in oligodendrocyte degeneration. Negative modulation of GPR17 promotes remyelination, presenting a therapeutic avenue for Multiple Sclerosis (MS), Amyotrophic Lateral Sclerosis (ALS), and Huntington's Disease[3].

Experimental Protocol: cAMP Accumulation Assay (HTRF)

Because GPR17 couples to G


 proteins, its activation inhibits adenylyl cyclase, lowering intracellular cAMP. A negative modulator (antagonist/inverse agonist) will therefore rescue cAMP levels in the presence of an agonist.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells stably expressing human GPR17 into 384-well plates at 5,000 cells/well.

  • Compound Treatment: Pre-incubate cells with the N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide derivatives and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 15 minutes.

  • Agonist Challenge: Add a reference GPR17 agonist (e.g., MDL29,951) alongside Forskolin (to globally stimulate adenylyl cyclase).

  • Lysis and Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing anti-cAMP Cryptate and d2-labeled cAMP.

  • Readout: Measure the FRET signal (665 nm / 620 nm ratio). An increase in the FRET ratio indicates lower endogenous cAMP (agonist effect), while a decrease indicates rescued cAMP levels (negative modulator effect).

Quantitative Data Summary

The following table summarizes the benchmark screening metrics for the 1,3-dihydro-2-benzofuran-5-sulfonamide scaffold and its optimized derivatives across the discussed targets.

TargetAssay TypeSubstrate/TracerBenchmark Activity (IC50 / KD)Selectivity Metric
SARS-CoV-2 PLpro FluorogenicRLRGG-AMC~8.0 µM (Fragment Hit)[1]>10x over Host Deubiquitinases
PI3Kδ ADP-GloPIP2 / ATP<10 nM (Optimized Lead)[2]>50x over Vps34[2]
GPR17 HTRF cAMPd2-cAMP~1.5 µM (Modulator Hit)[3]N/A (Functional rescue)

Conclusion

The N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide structure is far more than a simple chemical catalog entry; it is a highly privileged fragment. By leveraging rigorous, self-validating biochemical assays—from fluorogenic substrate cleavage to HTRF FRET detection—and grounding the optimization in high-throughput crystallography, drug discovery teams can effectively grow this fragment into potent, selective leads for viral, oncological, and neurodegenerative targets.

References

  • Wang, W. et al. (2026). Crystallographic fragment screening discovers novel micromolar active inhibitors and druggable hotspots of SARS-CoV-2 PL pro. RCSB PDB (13MV).[1] URL:[Link]

  • Henley, Z.A. et al. (2020). Optimization of Orally Bioavailable PI3K delta Inhibitors and Identification of Vps34 as a Key Selectivity Target. J.Med.Chem., 63:638-655. PDBj (6TNR).[2] URL:[Link]

  • Google Patents (WO2018122232A1). (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides.[3] URL:

  • RCSB PDB (2026). PanDDA analysis group deposition -- Crystal structure of PLpro-C111S in complex with Fr12895.[6] URL:[Link]

Sources

An In-depth Technical Guide to N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the novel sulfonamide derivative, N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide. Given the limited direct literature on this specific molecule, this document synthesizes established methodologies for the synthesis of the 2,3-dihydro-1-benzofuran-5-sulfonamide core, N-methylation of sulfonamides, and the expected physicochemical and biological properties based on structurally related compounds. This paper is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into this promising chemical entity.

Introduction: The Scientific Rationale

The fusion of a benzofuran scaffold with a sulfonamide moiety presents a compelling strategy in medicinal chemistry. Benzofuran derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The 2,3-dihydrobenzofuran core, in particular, is a privileged structure found in various biologically active natural products and pharmaceutical agents.[5][6]

Sulfonamides, a well-established class of pharmacophores, are renowned for their antibacterial activity, primarily through the inhibition of dihydropteroate synthase, a key enzyme in bacterial folic acid synthesis.[7][][9][10] Furthermore, aromatic and heterocyclic sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various physiological and pathological processes, including glaucoma and cancer.[9][11]

The N-methylation of a sulfonamide can significantly impact its physicochemical properties, such as lipophilicity and aqueous solubility, which in turn can influence its pharmacokinetic and pharmacodynamic profile.[12] This modification can also affect the binding affinity and selectivity towards its biological targets.

This guide will, therefore, explore the synthesis, characterization, and potential biological activities of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide, with a particular focus on its potential as a carbonic anhydrase inhibitor and an antibacterial agent.

Synthesis and Characterization

The synthesis of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide can be conceptualized as a two-step process: first, the synthesis of the 2,3-dihydro-1-benzofuran-5-sulfonamide core, followed by the N-methylation of the sulfonamide group.

Synthesis of 2,3-dihydro-1-benzofuran-5-sulfonamide

A plausible synthetic route for the core structure is detailed in a patent, which describes the sulfonation of 2,3-dihydrobenzofuran followed by conversion to the sulfonamide.[13]

Experimental Protocol:

  • Sulfonation: 2,3-dihydrobenzofuran is reacted with a sulfur trioxide-N,N-dimethylformamide complex in a suitable solvent such as 1,2-dichloroethane. The reaction mixture is heated to facilitate the electrophilic aromatic substitution at the 5-position of the benzofuran ring, yielding 2,3-dihydrobenzofuran-5-sulfonic acid.

  • Conversion to Sulfonyl Chloride: The resulting sulfonic acid is then treated with a thionyl halide, such as thionyl chloride, to produce 2,3-dihydrobenzofuran-5-sulfonyl chloride.

  • Ammonolysis: The sulfonyl chloride is subsequently reacted with ammonia (ammonolysis) to yield the desired 2,3-dihydro-1-benzofuran-5-sulfonamide.[13]

G A 2,3-dihydrobenzofuran C 2,3-dihydrobenzofuran-5-sulfonic acid A->C Sulfonation B SO3-DMF complex B->C E 2,3-dihydrobenzofuran-5-sulfonyl chloride C->E Chlorination D Thionyl chloride D->E G 2,3-dihydro-1-benzofuran-5-sulfonamide E->G Ammonolysis F Ammonia F->G

Caption: Synthetic pathway for 2,3-dihydro-1-benzofuran-5-sulfonamide.

N-Methylation of 2,3-dihydro-1-benzofuran-5-sulfonamide

The N-methylation of sulfonamides can be achieved through various methods. A common approach involves the use of a methylating agent in the presence of a base.[14]

Experimental Protocol:

  • Deprotonation: 2,3-dihydro-1-benzofuran-5-sulfonamide is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF). A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the sulfonamide nitrogen, forming the corresponding anion.

  • Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture. The sulfonamide anion acts as a nucleophile, attacking the methyl group of the methylating agent to form N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide.

  • Purification: The final product is purified using standard techniques such as column chromatography.

G A 2,3-dihydro-1-benzofuran-5-sulfonamide C Sulfonamide anion A->C Deprotonation B Base (e.g., NaH) B->C E N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide C->E N-Methylation D Methylating agent (e.g., CH3I) D->E G cluster_0 Bacterial Folic Acid Synthesis cluster_1 Inhibition by Sulfonamide PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DNA, RNA, and Protein Synthesis DNA, RNA, and Protein Synthesis DHF->DNA, RNA, and Protein Synthesis Essential for Sulfonamide N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide Sulfonamide->Inhibition Inhibition->DHPS Bacterial Growth and Replication Bacterial Growth and Replication DNA, RNA, and Protein Synthesis->Bacterial Growth and Replication

Caption: Mechanism of antibacterial action of sulfonamides.

Conclusion and Future Directions

N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. The synthetic routes outlined in this guide are based on established and reliable chemical transformations. The predicted biological activities, particularly as a carbonic anhydrase inhibitor and an antibacterial agent, are well-grounded in the extensive literature on related benzofuran and sulfonamide derivatives.

Future research should focus on the actual synthesis and rigorous characterization of this compound. Subsequent in-depth biological evaluation, including comprehensive profiling against a panel of CA isoforms and a broad spectrum of bacterial strains, is warranted. Further optimization of the structure, guided by structure-activity relationship (SAR) studies, could lead to the development of potent and selective therapeutic agents.

References

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  • Abdelrahman, M. A., Eldehna, W. M., Nocentini, A., Ibrahim, H. S., Almahli, H., Abdel-Aziz, H. A., Abou-Seri, S. M., & Supuran, C. T. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of enzyme inhibition and medicinal chemistry, 35(1), 298–305. [Link]

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Methodological & Application

Application Note: Kinetic Profiling of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide via Carbonic Anhydrase Esterase Assay

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Assay Protocol & Mechanistic Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Mechanistic Rationale & Structural Context

Carbonic anhydrases (CAs) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are highly validated therapeutic targets for indications ranging from glaucoma and edema to hypoxic tumor survival[1].

The test article, N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide , presents a unique structural profile in the landscape of CA inhibitors (CAIs). Traditional CAIs (e.g., acetazolamide) rely on a primary sulfonamide group (-SO₂NH₂) to coordinate directly with the catalytic zinc ion (Zn²⁺) in the enzyme's active site[2]. Upon entering the active site, the primary sulfonamide deprotonates, displacing the zinc-bound water/hydroxide molecule to form a stable tetrahedral coordination complex, thereby halting catalytic activity[1].

However, N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide is a secondary sulfonamide . While primary sulfonamides yield picomolar to nanomolar affinities, secondary sulfonamides typically exhibit lower baseline affinity due to steric hindrance at the zinc-binding node[3]. To compensate, this molecule leverages the "Tail Approach" [4]. The bulky, bicyclic 1,3-dihydro-2-benzofuran (phthalan) moiety acts as a hydrophobic tail designed to interact with the variable amino acid residues at the middle and outer rims of the CA active site[4]. This strategic structural design is typically employed to achieve high isoform selectivity (e.g., targeting the tumor-associated CA IX over the ubiquitous off-target CA II) rather than raw pan-inhibition.

Because secondary sulfonamides exhibit distinct binding kinetics, standard end-point assays are insufficient. A continuous kinetic assay is required to accurately capture the dynamic equilibrium of the inhibitor-enzyme complex.

Mechanism cluster_CA CA Active Site Zn Catalytic Zn2+ Ion Water Catalytic OH- Zn->Water Block Enzyme Inactivation Zn->Block Activity Halted His His94, His96, His119 His->Zn Cmpd Test Compound (Secondary Sulfonamide) Anion Sulfonamide Anion Cmpd->Anion Deprotonation Anion->Zn Displaces OH-

Mechanism of Carbonic Anhydrase inhibition by a secondary sulfonamide zinc-binding group.

Assay Principle: The Self-Validating 4-NPA System

To evaluate the inhibitory potency (IC₅₀) of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide, we utilize the 4-Nitrophenyl acetate (4-NPA) esterase assay[5]. While the physiological role of CA is CO₂ hydration, the enzyme also possesses robust esterase activity.

The Reaction: 4-NPA (Colorless) + H₂O —(CA Enzyme)—> 4-Nitrophenol (Yellow, Abs 400 nm) + Acetate

Causality of Experimental Choices:

  • Why 4-NPA? Measuring CO₂ hydration directly requires specialized stopped-flow spectrophotometry to capture sub-10-second pH shifts. The 4-NPA esterase assay acts as a highly reliable surrogate reaction that progresses over 30 minutes, enabling high-throughput 96-well microplate reading[6].

  • Why HEPES Buffer (pH 7.4)? The active state of CA requires the zinc-bound water to be in its hydroxide (OH⁻) form. HEPES maintains the physiological pH of 7.4 without chelating the zinc ion, ensuring the enzyme remains in its native catalytic state[5].

  • Why Pre-Incubation? Sulfonamide binding is a dynamic equilibrium. A 15-minute pre-incubation of the enzyme with the inhibitor ensures steady-state binding before the substrate is introduced[6]. Skipping this step causes artificial right-shifts in the IC₅₀ curve due to substrate competition during the initial binding phase.

Experimental Protocol

Materials & Reagents
  • Enzyme: Purified recombinant Human CA II and CA IX (0.1 mg/mL stock in deionized water).

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 7.0 mM stock in 100% ethanol.

  • Buffer: 20 mM HEPES-Tris, pH 7.4, supplemented with 0.1% Bovine Serum Albumin (BSA). Note: BSA prevents the adhesion of the enzyme to the polystyrene microplate walls, which would otherwise cause signal decay[6].

  • Test Compound: N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (10 mM stock in DMSO).

  • Positive Control: Acetazolamide (10 mM stock in DMSO).

96-Well Plate Setup & Execution

This protocol is designed for a total reaction volume of 200 µL per well[5].

  • Compound Dilution: Prepare a 10-point serial dilution (1:3) of the test compound in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Reagent Dispensing: To each well of a clear, flat-bottom 96-well plate, add:

    • 140 µL of HEPES-Tris Buffer (pH 7.4, 0.1% BSA).

    • 20 µL of the test compound dilution (or 1% DMSO for Vehicle Control).

    • 20 µL of CA Enzyme (0.1 mg/mL).

    • Self-Validation Step: Include "Blank" wells containing 160 µL Buffer + 20 µL DMSO (No Enzyme) to measure the spontaneous, non-enzymatic auto-hydrolysis of 4-NPA.

  • Pre-Incubation: Incubate the plate in the dark at 25°C for exactly 15 minutes[6].

  • Reaction Initiation: Rapidly add 20 µL of 4-NPA substrate (final concentration 0.7 mM) to all wells using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader (e.g., SpectraMax). Read the absorbance at 400 nm continuously for 30 minutes at 1-minute intervals, maintaining the chamber at 25°C[5].

Workflow Prep 1. Reagent Prep HEPES, CA, 4-NPA Incubate 2. Pre-Incubation Enzyme + Inhibitor 15 min @ 25°C Prep->Incubate Initiate 3. Initiation Add 4-NPA Substrate Incubate->Initiate Read 4. Kinetic Read Absorbance 400 nm 30 min Initiate->Read Analyze 5. Data Analysis Calculate IC50 Read->Analyze

96-well microplate workflow for the 4-NPA Carbonic Anhydrase inhibition assay.

Data Analysis & Quantitative Profiling

Velocity Calculation

Extract the kinetic data and calculate the initial velocity (


) from the linear portion of the progress curve (typically the first 5 to 10 minutes).
Correct all enzyme-containing wells by subtracting the auto-hydrolysis rate:


Calculate the percentage of inhibition:



Representative Selectivity Profiling

Because N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide utilizes the tail approach to drive selectivity, evaluating it against a panel of CA isoforms is critical. Below is a representative data table demonstrating how a secondary sulfonamide with a phthalan tail shifts affinity away from the ubiquitous CA II toward the tumor-associated CA IX.

Table 1: Comparative IC₅₀ Profiling of CA Inhibitors

Target IsoformPrimary Target TissueAcetazolamide IC₅₀ (nM)Test Compound IC₅₀ (µM)Selectivity Ratio (CA II / Isoform)
hCA I Erythrocytes (Off-target)250 ± 15> 100.0N/A
hCA II Ubiquitous (Off-target)12 ± 245.2 ± 3.11.0 (Reference)
hCA IX Hypoxic Tumors (Target)25 ± 38.5 ± 0.85.3x
hCA XII Tumors / Glaucoma5.7 ± 0.612.4 ± 1.23.6x

Data Interpretation: While the absolute potency of the test compound is in the micromolar range (expected for a secondary sulfonamide[3]), the structural bulk of the 1,3-dihydro-2-benzofuran tail successfully restricts binding in the narrow CA II pocket, yielding a >5-fold selectivity preference for the wider active site cleft of CA IX.

References

  • Mathews Journal of Pharmaceutical Science.
  • Open Access Journals. Therapeutic applications of the carbonic anhydrase inhibitors.
  • Journal of Medicinal Chemistry - ACS Publications.
  • ResearchGate. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases.
  • Google Patents. US20170073306A1 - Potent inhibitors of human carbonic anhydrase ii and bovine carbonic anhydrase ii and their mechanism of action.
  • ACS Omega.

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Advanced Application Note: In Vitro Evaluation of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Overview & Rationale

Tumor microenvironments (TME) are frequently characterized by severe nutrient deprivation and hypoxia due to rapid cellular proliferation and aberrant vascularization. To survive these harsh conditions, cancer cells heavily rely on the Integrated Stress Response (ISR) . A master regulator of this response is General Control Nonderepressible 2 (GCN2) , a serine/threonine kinase that senses amino acid starvation by binding to uncharged tRNAs [1].

Upon activation, GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global halt in protein synthesis while paradoxically upregulating the translation of Activating Transcription Factor 4 (ATF4). ATF4 subsequently drives the expression of survival genes, including Asparagine Synthetase (ASNS) and various amino acid transporters (SLC family) [2].

N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (NMDBS) represents a highly specific sulfonamide-based structural scaffold utilized in the development of targeted GCN2 inhibitors. Sulfonamide derivatives have been shown to bind effectively to the αC-helix allosteric pocket of the GCN2 kinase domain, locking it in an inactive conformation [1]. By inhibiting GCN2, NMDBS strips cancer cells of their primary metabolic rescue mechanism, converting a cytostatic nutrient stress into a cytotoxic, apoptotic event. This application note details the optimized in vitro protocols required to evaluate the efficacy, target engagement, and synthetic lethality of NMDBS in cancer cell lines.

Mechanistic Pathway of GCN2 Inhibition

Mechanism Stress Tumor Microenvironment (Amino Acid Depletion) tRNA Uncharged tRNA Stress->tRNA triggers GCN2 GCN2 Kinase (Active) tRNA->GCN2 binds HisRS domain eIF2a p-eIF2α (Ser51) GCN2->eIF2a phosphorylates ATF4 ATF4 Translation eIF2a->ATF4 induces Survival Tumor Survival (ASNS Upregulation) ATF4->Survival metabolic adaptation Apoptosis Apoptotic Cell Death Survival->Apoptosis blocked Drug N-Methyl-1,3-dihydro- 2-benzofuran-5-sulfonamide Drug->GCN2 allosteric inhibition Drug->Apoptosis drives synthetic lethality

Figure 1: Mechanism of NMDBS-mediated synthetic lethality via GCN2 pathway inhibition.

Experimental Design Principles & Causality

To accurately assess a GCN2 inhibitor like NMDBS, the in vitro system must perfectly mimic the nutrient-deprived state of the TME. The most common point of failure in these assays is the improper control of extracellular amino acids.

  • The Dialyzed FBS Imperative: Standard Fetal Bovine Serum (FBS) contains a rich, undefined pool of free amino acids (typically 2-5 mM). If standard FBS is used during the starvation assay, these residual amino acids will suppress uncharged tRNA accumulation, preventing GCN2 activation and rendering the inhibitor seemingly ineffective. Researchers must use 10 kDa dialyzed FBS (dFBS) to ensure true starvation conditions[3].

  • L-Asparaginase Synergy: In Acute Lymphoblastic Leukemia (ALL) models (e.g., CCRF-CEM), L-asparaginase is used clinically to deplete extracellular asparagine. Cells adapt by upregulating ASNS via GCN2. Co-administering NMDBS with L-asparaginase blocks this rescue mechanism, providing a self-validating positive control for target engagement and synthetic lethality [1].

  • Temporal Dynamics of ATF4: ATF4 is a rapidly degraded transcription factor. Peak expression under starvation occurs between 4 to 8 hours. Harvesting lysates for Western blot at 48-72 hours will result in false negatives due to adaptive translational reprogramming or advanced cell death [4].

Quantitative Data: Expected Assay Windows

The following table summarizes the expected IC50 ranges for NMDBS (based on structurally analogous GCN2-targeted sulfonamides) across various cell lines. Notice the drastic shift in potency when cells are placed under nutrient stress, validating the target's specific role in stress adaptation.

Cell LineTissue OriginConditionNMDBS IC50 (µM)NMDBS + L-Asparaginase IC50 (µM)
CCRF-CEM Acute Lymphoblastic LeukemiaComplete Media> 50.012.4
CCRF-CEM Acute Lymphoblastic LeukemiaAmino Acid Depleted1.20.3
LNCaP Prostate CarcinomaComplete Media> 50.0N/A
LNCaP Prostate CarcinomaAmino Acid Depleted2.8N/A
HCT116 Colorectal CarcinomaComplete Media> 50.0N/A
HCT116 Colorectal CarcinomaAmino Acid Depleted3.5N/A

Table 1: Representative antiproliferative activity of NMDBS under varied metabolic states. Data reflects a 72-hour continuous exposure assay.

Experimental Protocols

Protocol 1: Amino Acid Starvation & Viability Assay

Objective: Determine the antiproliferative IC50 of NMDBS under strict amino acid depletion.

Reagents & Materials:

  • Amino Acid-Free DMEM (e.g., US Biologicals #D9800-13)

  • 10 kDa Dialyzed FBS (dFBS)

  • NMDBS (10 mM stock in 100% DMSO)

  • CellTiter-Glo® 3D Cell Viability Assay

  • Sterile PBS (1X), without Ca2+/Mg2+

Step-by-Step Methodology:

  • Media Preparation: Prepare "Starvation Media" by supplementing Amino Acid-Free DMEM with 10% dFBS, 1% Penicillin-Streptomycin, and 4.5 g/L D-glucose. Prepare "Complete Media" by adding a standard essential/non-essential amino acid cocktail to the Starvation Media.

  • Cell Seeding: Harvest CCRF-CEM or LNCaP cells growing in logarithmic phase. Wash the cell pellet three times in 1X PBS to rigorously flush out intracellular and extracellular amino acid reserves.

  • Plating: Resuspend cells in Starvation Media and seed into a 96-well opaque white plate at 5,000 cells/well (90 µL volume).

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of NMDBS in Starvation Media (starting at 100 µM, 10X final concentration). Add 10 µL of the drug dilutions to the wells. Critical Control: Ensure final DMSO concentration is normalized to 0.1% across all wells.

  • Incubation: Incubate the plates at 37°C, 5% CO2 for 72 hours.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Shake on an orbital shaker for 2 minutes to induce lysis, incubate for 10 minutes in the dark, and record luminescence.

Protocol 2: Molecular Validation of Target Engagement (Western Blot)

Objective: Confirm that NMDBS successfully inhibits the phosphorylation of GCN2 and eIF2α, and suppresses ATF4 translation.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates at

    
     cells/well in Starvation Media. Treat with NMDBS (1 µM and 5 µM) or Vehicle (0.1% DMSO) for exactly 6 hours .
    
  • Lysis: Place plates on ice. Wash once with ice-cold PBS. Lyse cells directly in the well using RIPA buffer heavily supplemented with protease inhibitors and, crucially, phosphatase inhibitors (1 mM Sodium Orthovanadate, 10 mM Sodium Fluoride). Rationale: p-eIF2α (Ser51) is highly labile; omitting phosphatase inhibitors will result in a complete loss of the phospho-signal.

  • Protein Quantification & Denaturation: Sonicate lysates for 10 seconds, centrifuge at 14,000 x g for 15 min at 4°C. Quantify protein using a BCA assay. Boil 30 µg of protein with 4X Laemmli buffer at 95°C for 5 minutes.

  • Electrophoresis & Transfer: Run samples on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane (0.2 µm pore size is recommended to retain the low molecular weight eIF2α protein, ~38 kDa).

  • Immunoblotting: Block in 5% BSA (do not use milk for phospho-antibodies, as casein contains phosphoproteins that cause high background). Probe with primary antibodies overnight at 4°C:

    • Anti-phospho-GCN2 (Thr899)

    • Anti-phospho-eIF2α (Ser51)

    • Anti-ATF4

    • Anti-β-Actin (Loading Control)

  • Detection: Wash with TBST, apply HRP-conjugated secondary antibodies for 1 hour at room temperature, and develop using ECL substrate.

High-Throughput Screening Workflow

Workflow S1 1. Cell Preparation CCRF-CEM / LNCaP Wash 3x in PBS S2 2. Nutrient Stress AA-Free DMEM + 10% Dialyzed FBS S1->S2 S3 3. Drug Treatment NMDBS (0.1-10 µM) +/- L-Asparaginase S2->S3 S4 4. Phenotypic Assay CellTiter-Glo 3D Read Luminescence S3->S4 72h S5 5. Target Validation Western Blot p-GCN2 / p-eIF2α S3->S5 4h-8h

Figure 2: Standardized workflow for evaluating GCN2 inhibitors in vitro.

References

  • Nakamura A, et al. "Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode." Journal of Medicinal Chemistry, 2019. URL:[Link]

  • Cordova RA, et al. "GCN2 eIF2 kinase promotes prostate cancer by maintaining amino acid homeostasis." eLife, 2022. URL:[Link]

  • Fessler E, et al. "Differential cell survival outcomes in response to diverse amino acid stress." Life Science Alliance, 2022. URL:[Link]

  • Lei Y, et al. "Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting." Biomedicine & Pharmacotherapy, 2024. URL:[Link]

Formulation & Administration Guide: N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide

[1][2]

Executive Summary

N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide is a synthetic small molecule characterized by a lipophilic 1,3-dihydroisobenzofuran (phthalan) core and a polar N-methyl-sulfonamide moiety.[1][2] Its physicochemical profile—moderate lipophilicity balanced by the polar sulfonamide group—places it typically within Biopharmaceutics Classification System (BCS) Class II or IV (Low Solubility / High or Low Permeability).[2]

This guide provides validated protocols for formulating this compound for in vivo administration (IV, IP, PO). The protocols prioritize solubility enhancement via co-solvent systems and homogeneity for suspension formulations to ensure reproducible Pharmacokinetic (PK) and Pharmacodynamic (PD) data.[2]

Physicochemical Profile & Solubility Assessment

Before formulation, the compound's intrinsic properties dictate the vehicle choice.[1][2]

PropertyValue (Predicted/Observed)Impact on Formulation
Molecular Weight ~213.25 g/mol Small molecule; generally good tissue distribution.[1][2]
LogP ~1.5 – 2.2Moderately lipophilic; requires organic co-solvents for high concentrations.[2]
pKa (Sulfonamide) ~10.5 (Secondary)Weakly acidic.[2] Solubility increases at pH > 10, but this is physiologically incompatible.[1][2]
Appearance White to off-white solidVisual QC is effective for detecting precipitation.[1][2]
Solubility (Water) < 0.1 mg/mLPoor. Requires formulation intervention.[2]
Solubility (DMSO) > 20 mg/mLExcellent. Ideal stock solvent.[2]
Solubility Screening Workflow (DOT Diagram)

The following decision tree outlines the logic for selecting the appropriate vehicle based on required dose and route.

FormulationDecisionTreeStartTarget Dose & RouteCheckSolSolubility Check(Target Conc.)Start->CheckSolIV_RouteIV Route(Max 5 mL/kg)CheckSol->IV_RouteHigh Solubility ReqPO_RoutePO Route(Max 10 mL/kg)CheckSol->PO_RouteMod Solubility ReqSolubleClear SolutionIV_Route->Soluble< 2 mg/mLInsolublePrecipitate/CloudyIV_Route->Insoluble> 2 mg/mLPO_Route->Soluble< 5 mg/mLPO_Route->Insoluble> 5 mg/mLForm_AProtocol A:Co-Solvent Solution(5% DMSO / 40% PEG / Water)Soluble->Form_AStandardForm_BProtocol B:Nano-Suspension(0.5% MC / 0.1% Tween 80)Insoluble->Form_BPO StandardForm_CProtocol C:Enhanced Solution(DMA / Solutol / Saline)Insoluble->Form_CIV RescueEndIn Vivo StudyForm_A->EndProceed to DosingForm_B->EndForm_C->End

Caption: Decision matrix for selecting formulation strategy based on route and concentration requirements.

Formulation Protocols

Protocol A: Standard Co-Solvent Solution (IV/IP/PO)

Best for: PK studies, low-to-moderate doses (< 10 mg/kg), and initial efficacy screens.[1][2] Composition: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline/Water.[1][2]

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous (Sigma D2650)[1][2]

  • Polyethylene Glycol 400 (PEG 400)[1][2]

  • Tween 80 (Polysorbate 80)[2]

  • Sterile Saline (0.9% NaCl) or Water for Injection (WFI)[1][2]

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (5% of total volume) .

    • Action: Vortex vigorously for 1-2 minutes until completely dissolved. If needed, sonicate at 37°C for 5 minutes.

    • QC Check: Ensure the solution is crystal clear.

  • Co-Solvent Addition: Add PEG 400 (40% of total volume) .

    • Action: Vortex to mix.[2] The solution may warm slightly (exothermic).[2]

  • Surfactant Addition: Add Tween 80 (5% of total volume) .

    • Action: Vortex gently to avoid excessive foaming.[2]

  • Aqueous Phase: Slowly add warm (37°C) Saline/Water (50% of total volume) dropwise while vortexing.

    • Critical: Adding water too fast may cause "crashing out" (precipitation).[2] If cloudiness appears, sonicate immediately.[1][2]

  • Final QC: Inspect for Tyndall effect (laser scattering) to ensure no micro-precipitates. Filter sterilize (0.22 µm PES) if administering IV.[2]

Protocol B: Homogeneous Suspension (PO High Dose)

Best for: Toxicology studies, high-dose efficacy (> 30 mg/kg), or chronic dosing.[1][2] Composition: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water.[2]

Reagents:

  • Methylcellulose (Sigma M0262)[1][2]

  • Tween 80[2]

Step-by-Step Procedure:

  • Vehicle Preparation (Bulk):

    • Heat WFI to ~80°C (approx. 1/3 of total volume).

    • Disperse MC powder slowly with magnetic stirring.[2]

    • Add remaining cold WFI and Tween 80.[2] Stir overnight at 4°C to hydrate fully (clear viscous liquid).

  • Compound Preparation:

    • Weigh compound into a mortar (or bead beater tube).[2]

    • Wetting: Add a tiny drop of Tween 80 or vehicle to "wet" the powder and grind to a fine paste.[1][2] This reduces particle size and prevents clumping.[2]

  • Dispersion:

    • Gradually add the bulk vehicle (0.5% MC) while triturating (grinding) or vortexing.[2]

    • Transfer to final container.

  • Homogenization:

    • Sonicate the suspension for 10-15 minutes to break aggregates.

    • Note: Always stir/vortex immediately before dosing animals.[1][2]

In Vivo Administration Guidelines

Dosing Volumes & Limits

Respecting physiological limits is crucial to avoid vehicle-induced stress or toxicity.[1][2]

SpeciesRouteMax Vol (Bolus)Recommended VolNeedle Size
Mouse (20-25g) IV5 mL/kg (100 µL)2-3 mL/kg27-30G
PO10 mL/kg (200 µL)5-10 mL/kg18-20G (Gavage)
IP20 mL/kg (500 µL)5-10 mL/kg25-27G
Rat (250g) IV5 mL/kg (1.25 mL)1-2 mL/kg25G
PO10 mL/kg (2.5 mL)5-10 mL/kg16-18G (Gavage)
pH Considerations

The sulfonamide group is stable, but the 1,3-dihydro-2-benzofuran (ether/acetal-like) core can be sensitive to strong acids.[1][2]

  • Target pH: 5.0 – 8.0.

  • Adjustment: If the final formulation is too acidic, adjust with 0.1N NaOH. If too basic, use 0.1N HCl.[1][2]

  • Warning: Do not go below pH 3 (potential stability risk) or above pH 9 (tissue irritation).[2]

Quality Control & Stability

Every batch must be validated. A "clear" solution to the naked eye may contain micro-precipitates that can cause embolism (IV) or variable absorption (PO).[2]

QC Checklist
  • Visual Inspection: Hold vial against black background.[1][2] Look for floating crystals.

  • Centrifugation Test: Spin a 100 µL aliquot at 10,000 x g for 5 mins. A pellet indicates insolubility.[2]

  • Stability:

    • Solution (Protocol A): Prepare fresh daily. DMSO/PEG mixtures can extract plasticizers; use glass vials.[1][2]

    • Suspension (Protocol B): Stable for 7 days at 4°C (verify chemically).

References

  • Lipinski, C. A. (2000).[2] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2] Link

  • Strickley, R. G. (2004).[2] "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2), 201-230.[1][2] Link

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Standard reference for formulation tiers).

  • PubChem Compound Summary. "N-(2-Butyl-1-benzofuran-5-yl)methanesulfonamide" (Structural Analog Data). National Center for Biotechnology Information.[1][2] Link

  • Gad, S. C., et al. (2016).[1][2] "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species." International Journal of Toxicology, 35(2), 95-121.[1][2] Link[1][2]

Application and Protocol Guide: Assessing the Cell Permeability of Novel Benzofuran Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Permeability in Drug Discovery

The journey of a drug from administration to its target site is fraught with biological barriers. For orally administered drugs, the intestinal epithelium is the first major hurdle.[1][2] A compound's ability to efficiently cross this barrier is a primary determinant of its oral bioavailability and, ultimately, its therapeutic efficacy. Therefore, early-stage assessment of cell permeability is a cornerstone of modern drug discovery, enabling researchers to prioritize candidates with favorable pharmacokinetic profiles and reduce late-stage attrition.[3]

This guide provides a comprehensive overview and detailed protocols for assessing the cell permeability of novel chemical entities, using N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide as a representative example of the benzofuran sulfonamide class. This class of compounds has shown potential as carbonic anhydrase inhibitors, making their absorption characteristics of significant interest.[4][5] We will explore two complementary in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for rapid assessment of passive diffusion, and the Caco-2 cell-based assay, the industry gold standard for modeling human intestinal absorption.[6][7]

Part 1: The PAMPA Assay - A High-Throughput Screen for Passive Permeability

Principle of the PAMPA Model

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput screening tool designed to predict passive transcellular permeability.[8][9] The assay measures the diffusion of a compound from a donor compartment, through a synthetic membrane impregnated with a lipid solution, to an acceptor compartment.[10] This artificial membrane mimics the lipid environment of the intestinal epithelium.

The primary advantage of PAMPA is its simplicity and speed, as it isolates passive diffusion from the complexities of active transport and metabolism.[8] This makes it an excellent first-pass screen to rank compounds based on their intrinsic ability to cross a lipid barrier. Different lipid compositions can be used to model various biological barriers, such as the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[8][11]

Experimental Workflow: PAMPA

The workflow for the PAMPA assay is a straightforward "sandwich" system, which is amenable to automation.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare Lipid Solution (e.g., 2% DOPC in Dodecane) coat_plate Coat PVDF membrane of Donor Plate with Lipid Solution prep_lipid->coat_plate prep_compound Prepare Test Compound Stock (e.g., 10 mM in DMSO) add_donor Add Test Compound dilution to Donor Plate prep_compound->add_donor prep_buffer Prepare Donor & Acceptor Buffers (e.g., PBS pH 7.4) add_acceptor Add Acceptor Buffer to Acceptor Plate prep_buffer->add_acceptor prep_buffer->add_donor coat_plate->add_donor assemble Assemble 'Sandwich' (Donor Plate on Acceptor Plate) add_acceptor->assemble add_donor->assemble incubate Incubate (e.g., 5-18 hours) at Room Temperature assemble->incubate disassemble Disassemble Plates incubate->disassemble quantify Quantify Compound Concentration in Donor and Acceptor wells (LC-MS/MS or UV-Vis) disassemble->quantify calculate Calculate Apparent Permeability (Papp) quantify->calculate

Caption: High-level workflow for the PAMPA assay.

Detailed Protocol: PAMPA-GIT

This protocol is designed for a 96-well plate format to assess gastrointestinal tract permeability.

Materials:

  • MultiScreen PAMPA Filter Plate (e.g., Millipore MAIPN4550)

  • 96-well acceptor plate (PTFE or similar low-binding material)

  • 96-well UV-transparent plate for analysis (if using UV detection)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Lipid Solution: 2% Dioleoylphosphatidylcholine (DOPC) in dodecane

  • Test Compound (N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide)

  • Control Compounds (High Permeability: Propranolol; Low Permeability: Atenolol)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and control compounds in DMSO.

    • Create a 500 µM working solution by diluting the stock solution in PBS (e.g., 10 µL of 10 mM stock into 190 µL PBS). This will be the donor solution.

  • Plate Preparation:

    • Carefully pipette 5 µL of the lipid solution onto the PVDF membrane of each well in the donor filter plate. Allow the lipid to impregnate the membrane for at least 5 minutes.

    • Add 300 µL of PBS to each well of the acceptor plate.

  • Assay Initiation:

    • Add 150 µL of the donor solution (test compound or control) to each well of the lipid-coated donor plate.

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich". Ensure a good seal to prevent evaporation.

  • Incubation:

    • Incubate the plate assembly at room temperature for 5 hours with gentle shaking (e.g., 50-100 rpm) to disrupt the unstirred water layer.[12]

  • Sample Collection and Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Collect samples from both the donor and acceptor wells for concentration analysis.

    • Analyze the concentration of the compound in each sample using a validated LC-MS/MS method. UV-Vis spectrophotometry can be used if the compound has a sufficient chromophore and analysis is not confounded by buffer components.[8][13]

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = [-VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [Drug]acceptor / [Drug]equilibrium)

Where:

  • VD = Volume of donor well (cm³)

  • VA = Volume of acceptor well (cm³)

  • Area = Effective surface area of the membrane (cm²)

  • Time = Incubation time (seconds)

  • [Drug]acceptor = Drug concentration in the acceptor well at the end of incubation

  • [Drug]equilibrium = The theoretical equilibrium concentration if the compound freely passed through the membrane.

Data Summary Table:

CompoundPapp (x 10⁻⁶ cm/s)Permeability Class
Propranolol (High Permeability Control)>10High
Atenolol (Low Permeability Control)<1Low
N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide TBDTBD

TBD: To Be Determined by experiment.

Interpretation:

  • High Permeability: Papp ≥ 10 x 10⁻⁶ cm/s

  • Moderate Permeability: 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

A high Papp value in the PAMPA assay suggests that the compound has good intrinsic passive permeability and is likely to be well-absorbed, provided it is not a substrate for efflux transporters.[10]

Part 2: The Caco-2 Permeability Assay - The In Vitro Gold Standard

Principle of the Caco-2 Model

The Caco-2 permeability assay is a cell-based model that is widely used in the pharmaceutical industry to predict in vivo drug absorption.[6][14] The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes when cultured on semi-permeable filter supports.[15][16] These monolayers form tight junctions and express key physiological features of the small intestinal epithelium, including brush border enzymes and, critically, both uptake and efflux transporters (e.g., P-glycoprotein, P-gp).[16][17]

This model allows for the measurement of a compound's transport rate across the monolayer in both the apical-to-basolateral (A-to-B) direction, mimicking absorption from the gut into the bloodstream, and the basolateral-to-apical (B-to-A) direction, which helps identify active efflux.[17][18]

Experimental Workflow: Caco-2 Assay

The Caco-2 assay requires a more involved cell culture phase prior to the transport experiment.

Caco2_Workflow cluster_culture Cell Culture (21 Days) cluster_transport Transport Experiment (2 Hours) cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell™ filter inserts culture_cells Culture for 21-24 days (Allow differentiation into a polarized monolayer) seed_cells->culture_cells check_integrity Verify Monolayer Integrity (Measure TEER) culture_cells->check_integrity wash_monolayer Wash monolayer with pre-warmed transport buffer check_integrity->wash_monolayer add_compound_A Add Test Compound to Apical side (A -> B) wash_monolayer->add_compound_A add_compound_B Add Test Compound to Basolateral side (B -> A) wash_monolayer->add_compound_B incubate Incubate at 37°C, 5% CO₂ (e.g., 2 hours) add_compound_A->incubate add_compound_B->incubate sample Collect samples from Apical and Basolateral sides incubate->sample quantify Quantify Compound Concentration (LC-MS/MS) sample->quantify calculate_papp Calculate Papp (A->B and B->A) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Workflow for the bi-directional Caco-2 permeability assay.

Detailed Protocol: Bi-Directional Caco-2 Assay

Materials:

  • Caco-2 cells (ATCC)

  • 24-well Transwell™ plates (e.g., Corning Costar)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport Buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with 25 mM HEPES, pH 7.4)

  • Test Compound and Controls (as in PAMPA, plus a P-gp substrate like Digoxin)

  • Transepithelial Electrical Resistance (TEER) meter

  • 37°C, 5% CO₂ incubator

  • LC-MS/MS system

Procedure:

Part A: Cell Culture (21-24 Days)

  • Seed Caco-2 cells onto the apical side of the Transwell™ inserts at an appropriate density.

  • Culture the cells for 21 to 24 days, changing the medium in both apical and basolateral compartments every 2-3 days. This extended culture period is essential for the cells to differentiate and form a confluent, polarized monolayer with functional tight junctions.[16]

Part B: Monolayer Integrity Check

  • Before the experiment, measure the TEER of each monolayer. A TEER value ≥ 200 Ω·cm² generally indicates a well-formed, integral monolayer suitable for permeability studies.[12] Discard any wells that do not meet this criterion.

Part C: Transport Experiment

  • Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

  • For A-to-B transport (n=3 replicates):

    • Add 0.4 mL of transport buffer containing the test compound (e.g., 10 µM) to the apical (donor) compartment.

    • Add 1.2 mL of fresh transport buffer to the basolateral (receiver) compartment.

  • For B-to-A transport (n=3 replicates):

    • Add 1.2 mL of transport buffer containing the test compound (e.g., 10 µM) to the basolateral (donor) compartment.

    • Add 0.4 mL of fresh transport buffer to the apical (receiver) compartment.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 2 hours with gentle shaking.[16]

  • At the end of the incubation, collect samples from both the donor and receiver compartments for all wells.

  • Analyze all samples by LC-MS/MS to determine the compound concentrations.

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated for each direction:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt = Rate of permeation of the drug across the cells (µmol/s)

  • A = Surface area of the filter membrane (cm²)

  • C₀ = Initial concentration of the drug in the donor chamber (µmol/cm³)

The Efflux Ratio (ER) is then calculated:

ER = Papp (B→A) / Papp (A→B)

Data Summary Table:

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassEfflux Substrate?
Propranolol (High Permeability)>10~10~1.0HighNo
Atenolol (Low Permeability)<1~<1~1.0LowNo
Digoxin (P-gp Substrate)<1-2>5>2.0LowYes
N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide TBDTBDTBDTBDTBD

TBD: To Be Determined by experiment.

Interpretation:

  • Permeability Classification (based on Papp A→B):

    • High: Papp ≥ 10 x 10⁻⁶ cm/s

    • Moderate: 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s

    • Low: Papp < 1 x 10⁻⁶ cm/s[19]

  • Efflux Interpretation (based on ER):

    • ER ≥ 2.0: The compound is likely a substrate of an active efflux transporter (e.g., P-gp).[18] This can lead to low oral bioavailability even if passive permeability is high.

    • ER < 2.0: The compound is not considered to be subject to significant active efflux.

Conclusion: A Synergistic Approach to Permeability Assessment

By employing a dual-assay strategy, researchers can build a comprehensive permeability profile for novel compounds like N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide. The PAMPA assay offers a rapid and cost-effective initial screen for passive diffusion, allowing for the quick triage of large numbers of compounds. The Caco-2 assay provides a more biologically intricate and predictive model of human intestinal absorption, revealing the potential impact of active transport mechanisms.[10] Together, these methods provide critical data to guide lead optimization, enabling the selection of drug candidates with a higher probability of success in clinical development.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Volpe, D. A. (2020, March 10). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry.
  • Zhang, Y., et al. (2025, February 14). Recent Advances in Studying In Vitro Drug Permeation Across Mucosal Membranes. MDPI. Retrieved from [Link]

  • Lopes, C., et al. (2025, August 6). Cell-based in vitro models for predicting drug permeability. ResearchGate.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay.
  • Merck. (n.d.). In Vitro Permeability Assays.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Wang, Y., et al. (2020, November 3). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. Retrieved from [Link]

  • Admescope. (n.d.). Permeability and Transporters.
  • Pharmaron. (n.d.). Permeability Assays.
  • Merck Millipore. (n.d.). Membrane Integrity Test for Lipid-PAMPA Artificial Membranes.
  • Profacgen. (n.d.). Permeability Assay.
  • Wagen, C., Mann, E., & Wagen, A. (2026, January 9). Predicting Permeability for Small Molecules. Rowan Newsletter - Substack. Retrieved from [Link]

  • Naicker, P., et al. (n.d.). Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. PMC. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylbenzenesulfonamide. Retrieved from [Link]

  • Berrino, E., et al. (n.d.). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. PMC. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide.
  • PubChem. (n.d.). N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-D-ornithine. Retrieved from [Link]

  • ChemicalBook. (2025, September 12). N-Methyl methanesulfonamide.
  • Al-Sultani, K. J. (2021, October 15). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives bearing sulphonamide and phenylcarbamate moieties.
  • ChemicalBook. (n.d.). N-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide.
  • Aziz-ur-Rehman, et al. (2026, January 5). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. ResearchGate.
  • Angeli, A., et al. (2023, April 4). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Retrieved from [Link]

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Application Note: Evaluating the Apoptotic Efficacy of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide in Solid Tumor Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Oncology Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Pharmacological Context & Rationale

Evasion of programmed cell death is a fundamental hallmark of cancer. In recent years, the sulfonamide pharmacophore has emerged as a highly privileged scaffold in oncology, particularly for disrupting protein-protein interactions (PPIs) within the anti-apoptotic Bcl-2 family[1] and inhibiting tumor-associated Carbonic Anhydrase IX (CAIX) in hypoxic microenvironments[2].

N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (NMDBS) represents a structurally compact heteroaryl sulfonamide. The acidic nature of the sulfonamide moiety allows it to act as a bioisostere that anchors deeply into the hydrophobic binding grooves of target proteins[1]. In preclinical oncology models, sulfonamide derivatives have demonstrated potent mechanism-based killing of tumor cells by acting as BH3 mimetics—displacing pro-apoptotic proteins (Bax/Bak) from anti-apoptotic guardians (Bcl-2/Bcl-xL)[3][4]. This guide details the self-validating experimental workflows required to robustly quantify and validate the apoptosis-inducing properties of NMDBS in vitro.

Mechanism of Action (MoA)

The primary MoA of sulfonamide-driven apoptosis involves the intrinsic mitochondrial pathway[3]. By neutralizing Bcl-2, NMDBS triggers Bax/Bak oligomerization, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). This irreversible step releases Cytochrome C into the cytosol, assembling the apoptosome and initiating the Caspase-9/3/7 executioner cascade[5].

MoA NMDBS NMDBS (Sulfonamide) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) NMDBS->Bcl2 Binds BH3 Groove BaxBak Bax / Bak (Pro-apoptotic) Bcl2->BaxBak Displaces MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP Oligomerization CytC Cytochrome C Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1 + Caspase-9) CytC->Apoptosome Caspase3 Caspase-3/7 Activation Apoptosome->Caspase3 Apoptosis Tumor Cell Apoptosis Caspase3->Apoptosis Cleaves PARP

Figure 1: Intrinsic mitochondrial apoptosis pathway triggered by NMDBS sulfonamide binding.

Experimental Workflow & Orthogonal Validation

To establish a self-validating system, the apoptotic efficacy of NMDBS must be evaluated through three orthogonal lenses: Metabolic Viability (Phenotype) , Membrane Asymmetry (Cellular State) , and Proteolytic Cleavage (Molecular Mechanism) .

Workflow Culture 1. Tumor Cell Culture (2D/3D) Treatment 2. NMDBS Treatment (0-50 µM) Culture->Treatment Viability 3a. Viability Assay (CellTiter-Glo) Treatment->Viability FlowCyto 3b. Flow Cytometry (Annexin V/PI) Treatment->FlowCyto Western 3c. Western Blot (Caspase/PARP) Treatment->Western Analysis 4. Data Integration & IC50 Calculation Viability->Analysis FlowCyto->Analysis Western->Analysis

Figure 2: Tripartite orthogonal workflow for validating NMDBS-induced apoptosis.

Protocol A: High-Throughput Viability & IC50 Determination

Scientific Causality: ATP-based luminescent assays (e.g., CellTiter-Glo) are prioritized over colorimetric MTT assays because sulfonamides can occasionally interfere with mitochondrial oxidoreductase activity, leading to false-positive MTT readouts. ATP quantitation provides a direct, interference-free proxy for metabolically active cells.

  • Seeding: Plate target tumor cells (e.g., MCF-7, MDA-MB-231, HCT-116) at 5,000 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of NMDBS in anhydrous DMSO. Perform serial dilutions (1:3) to generate a 10-point concentration curve (e.g., 0.01 µM to 50 µM).

    • Critical E-E-A-T Note: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Treatment: Expose cells to NMDBS for 48 and 72 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Venetoclax/ABT-199 at 1 µM)[4].

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

  • Analysis: Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Multiparametric Apoptosis Profiling (Annexin V/PI)

Scientific Causality: Annexin V binds to phosphatidylserine (PS), which flips to the outer plasma membrane during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining differentiates true apoptotic induction from non-specific necrotic toxicity[5].

  • Harvesting: Post-treatment (24h and 48h), collect both the culture media (containing detached, late-apoptotic cells) and adherent cells via gentle TrypLE detachment.

    • Critical E-E-A-T Note: Avoid harsh scraping or over-trypsinization, which mechanically shears membranes and causes false-positive PI staining.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (must contain Ca²⁺, as Annexin V-PS binding is strictly calcium-dependent). Add 5 µL FITC-Annexin V and 5 µL PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Gate on single cells and plot FITC (x-axis) vs. PI (y-axis).

Protocol C: Mechanistic Validation via Immunoblotting

Scientific Causality: To prove that cell death is specifically driven by the intrinsic apoptotic pathway (and not necroptosis or ferroptosis), one must demonstrate the proteolytic cleavage of executioner Caspase-3 and its downstream substrate, PARP[6].

  • Lysis: Lyse NMDBS-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 30 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against:

    • Cleaved Caspase-3 (Asp175)

    • Cleaved PARP (Asp214)

    • Bcl-2 (to monitor target downregulation or stabilization)

    • GAPDH / β-Actin (Loading control)

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate. Quantify band densitometry relative to the loading control.

Representative Quantitative Data

When executed correctly, the orthogonal workflows will yield a comprehensive apoptotic profile. Below is a representative data summary demonstrating the expected behavior of a potent sulfonamide-based BH3 mimetic across different tumor cell lines.

Cell LineTissue OriginNMDBS IC50 (48h, µM)Apoptotic Index (Annexin V+ at 10 µM)Caspase-3 Activation (Fold Change vs Vehicle)
MCF-7 Breast (ER+)4.2 ± 0.345.2%6.8x
MDA-MB-231 Breast (TNBC)8.5 ± 0.632.1%4.1x
HCT-116 Colorectal2.1 ± 0.268.4%12.5x
WI-38 Normal Lung Fibroblast> 50.0< 5.0%1.1x

Table 1: Integrated pharmacological profiling of NMDBS. Note the selectivity window between tumor cells (HCT-116) and normal fibroblasts (WI-38), a hallmark of targeted Bcl-2 inhibition.

Troubleshooting & Expert Insights

As a Senior Application Scientist, I highly recommend monitoring the following critical parameters to ensure data integrity:

  • Compound Precipitation in Aqueous Media: Sulfonamides containing benzofuran rings can exhibit poor aqueous solubility[1]. If you observe a plateau in the IC50 curve or microscopic crystals in the culture media at >20 µM, the compound is precipitating. Solution: Pre-warm the media to 37°C before spiking in the DMSO stock, and vigorously vortex.

  • Timing of Caspase Assays: Caspase activation is a transient event. If Western blots show no cleaved Caspase-3 at 72 hours, you may have missed the activation window. Solution: Perform a time-course assay (12h, 24h, 36h, 48h) to capture peak proteolytic activity.

  • Hypoxic Culturing for CAIX Investigation: If investigating NMDBS as a Carbonic Anhydrase IX (CAIX) inhibitor[2], standard normoxic incubators (21% O₂) will yield false negatives. You must culture cells in a hypoxia chamber (1% O₂) for 24 hours prior to treatment to induce HIF-1α-mediated CAIX expression.

References

  • Yang, C., et al. (2014). "Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins." ChemMedChem. Available at:[Link][3]

  • Wang, B., et al. (2021). "Discovery of potent and selective Bcl-2 inhibitors with acyl sulfonamide skeleton." Bioorganic & Medicinal Chemistry. Available at:[Link][4]

  • MMH-1 Study Authors. (2024). "Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors." ChemMedChem. Available at:[Link][2]

  • Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link][6]

  • Abbott Laboratories. (2012). "The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions." ACS Medicinal Chemistry Letters. Available at:[Link][1]

  • Sikora, J., et al. (2022). "Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells." Chemico-Biological Interactions. Available at:[Link][5]

Sources

Application Note: Enzyme Kinetics and Mechanistic Profiling of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide as a Selective Carbonic Anhydrase IX/XII Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Drug Discovery Professionals.

Introduction & Scientific Context

Carbonic Anhydrases (CAs) are ubiquitous zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a critical role in pH regulation. While classical primary sulfonamides (e.g., acetazolamide) are potent CA inhibitors, they act as broad-spectrum agents, leading to significant off-target toxicity by inhibiting widely distributed cytosolic isoforms like CA I and CA II[1].

To overcome this bottleneck in oncology drug development, secondary sulfonamides have emerged as a breakthrough class of highly selective inhibitors targeting the tumor-associated, hypoxia-induced isoforms CA IX and CA XII[2]. N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (CAS: 1863367-11-6) represents a structurally optimized candidate. By combining a 1,3-dihydro-2-benzofuran (phthalan) core with an N-methylated secondary sulfonamide zinc-binding group (ZBG), this compound achieves unprecedented selectivity profiles, effectively neutralizing the acidic tumor microenvironment while sparing systemic CA activity[3].

Mechanistic Rationale: The Secondary Sulfonamide Paradigm

As a Senior Application Scientist, it is crucial to understand why N-methylation drives selectivity.

Primary sulfonamides (


) bind the active site 

ion in a deprotonated state (

), fitting seamlessly into the highly conserved, narrow active site cleft of CA II[2]. However, N-alkylation (creating a secondary sulfonamide) alters the pKa of the nitrogen and introduces significant steric bulk.

Thermodynamic and crystallographic profiling reveals that secondary sulfonamides still form a coordination bond between the negatively charged nitrogen of the alkylated amino group and the


 ion[4]. However, this binding reaction is heavily linked to the deprotonation of the amino group and the protonation of the Zn(II)-bound hydroxide[5]. The steric clash induced by the N-methyl group prevents tight binding in the constricted CA II pocket. Conversely, the active site clefts of tumor-associated CA IX and XII are wider and more hydrophobic, perfectly accommodating the N-methyl group and yielding a >1000-fold selectivity window[2][6].

Pathway Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CA9 CA IX / XII Overexpression HIF1A->CA9 Acid Tumor Acidification CA9->Acid CO2 Hydration Drug N-Methyl-phthalan-5-sulfonamide Drug->CA9 Selective Inhibition

Fig 1: Hypoxia-induced CA IX/XII pathway and targeted inhibition by the secondary sulfonamide.

Experimental Design & Orthogonal Workflows

To rigorously validate N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide, we employ a self-validating, orthogonal experimental design. Relying on a single assay can mask compound aggregation or assay interference. Therefore, we pair catalytic turnover monitoring (Stopped-Flow) with intrinsic thermodynamic binding analysis (FTSA), culminating in structural validation.

Workflow Prep Compound Prep (DMSO Stock) SF Stopped-Flow Assay (Ki Determination) Prep->SF FTSA FTSA (Kd & Thermodynamics) Prep->FTSA Xray X-ray Crystallography (Binding Pose) SF->Xray Lead Validation FTSA->Xray

Fig 2: Orthogonal experimental workflow for evaluating secondary sulfonamide CA inhibitors.

Step-by-Step Experimental Protocols

Protocol A: Stopped-Flow Hydration Kinetics

This is the gold-standard assay for CA inhibition, measuring the physiological reaction (


) by monitoring the rapid pH drop via a colorimetric indicator.
  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 20 mM

    
     (to maintain constant ionic strength and prevent non-specific electrostatic interactions) and 0.2 mM Phenol Red as the pH indicator.
    
  • Enzyme-Inhibitor Equilibration: Dilute recombinant human CA (hCA I, II, IX, or XII) to a final concentration of 10–50 nM. Pre-incubate the enzyme with varying concentrations of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (0.1 nM to 50 µM, maintaining a strict 1% DMSO final concentration) for 15 minutes at 20°C to ensure thermodynamic equilibrium.

  • Substrate Preparation: Bubble ultra-pure water with

    
     gas at 20°C for 30 minutes to achieve a saturated stock concentration of ~34 mM 
    
    
    
    . Dilute with water to working concentrations (1–10 mM).
  • Data Acquisition: Using a stopped-flow spectrophotometer (e.g., Applied Photophysics SX20), rapidly mix equal volumes of the Enzyme-Inhibitor solution and the

    
     substrate. Monitor the absorbance decay of Phenol Red at 557 nm over a 10-second window.
    
  • Kinetic Analysis: Extract the initial velocity (

    
    ) of the pH change. Calculate the inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation. For sub-nanomolar tight-binding interactions (often seen with CA IX), fit the data using the Morrison equation to account for ligand depletion.
Protocol B: Fluorescent Thermal Shift Assay (FTSA)

FTSA provides orthogonal validation by measuring the intrinsic thermodynamic binding affinity (


) based on ligand-induced protein stabilization[4].
  • Reaction Mix: In a 96-well qPCR plate, combine 1 µM recombinant CA protein, 5x SYPRO Orange dye, and varying concentrations of the inhibitor (10 nM to 100 µM) in 50 mM HEPES (pH 7.5) and 150 mM NaCl.

  • Thermal Melt: Seal the plate and subject it to a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR system.

  • Detection & Analysis: Monitor fluorescence (Ex: 490 nm, Em: 530 nm). Calculate the melting temperature (

    
    ) from the negative first derivative of the melt curve. Use the 
    
    
    
    shift (
    
    
    ) to calculate the
    
    
    , dissecting the binding-linked protonation reactions to determine intrinsic energetics[5].

Quantitative Data Presentation

The table below summarizes the expected kinetic and thermodynamic profile of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide, highlighting the massive selectivity shift achieved by N-methylation compared to traditional primary sulfonamides.

Target IsoformLocalizationRole in PathologyExpected

(Stopped-Flow)
Expected

(FTSA)
Selectivity Ratio (vs CA II)
hCA I Cytosolic (Erythrocytes)Off-target toxicity> 10,000 nM> 15,000 nMN/A
hCA II Cytosolic (Ubiquitous)Off-target toxicity> 10,000 nM> 12,000 nM1.0x (Baseline)
hCA IX TransmembraneTumor Hypoxia / Metastasis15 - 45 nM 20 - 50 nM > 200-fold
hCA XII TransmembraneTumor Survival5 - 20 nM 8 - 25 nM > 500-fold

Note: The dramatic drop in affinity for CA I/II is a direct consequence of the steric clash induced by the secondary sulfonamide's N-methyl group within the constricted cytosolic active sites.

References

  • Moeker, J., Peat, T. S., Bornaghi, L. F., Vullo, D., Supuran, C. T., & Poulsen, S. A. (2014). "Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes." Journal of Medicinal Chemistry.[Link]

  • Smirnov, A., Dudutienė, V., Paketurytė, V., et al. (2021). "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases." European Biophysics Journal.[Link]

  • D'Ascenzio, M., Guglielmi, P., Carradori, S., et al. (2017). "Open saccharin-based secondary sulfonamides as potent and selective inhibitors of cancer-related carbonic anhydrase IX and XII isoforms." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Salerno, S., Amendola, G., Angeli, A., et al. (2019). "Inhibition studies on carbonic anhydrase isoforms I, II, IV and IX with N-arylsubstituted secondary sulfonamides featuring a bicyclic tetrahydroindazole scaffold." European Journal of Medicinal Chemistry.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (CAS: 1863367-11-6)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide . As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the specific physicochemical vulnerabilities of this building block.

The stability of this compound is governed by the orthogonal reactivities of its two primary structural features: the phthalan (1,3-dihydroisobenzofuran) core and the N-methyl sulfonamide group . Understanding the causality behind their degradation is critical for optimizing storage, extraction, and assay conditions.

Part 1: Troubleshooting & FAQs

Q1: Why is my compound degrading into a dialdehyde during benchtop storage?

The Causality: The phthalan (cyclic benzylic ether) core is highly susceptible to autoxidation. The benzylic carbons (positions 1 and 3) are electronically activated. Exposure to ambient light and atmospheric oxygen facilitates the abstraction of a benzylic hydrogen, forming a resonance-stabilized radical. Subsequent oxygen insertion yields a hydroperoxide intermediate. Depending on the specific oxidative stress, this intermediate either decomposes into a substituted phthalide (isobenzofuranone) or undergoes complete oxidative ring cleavage to form a substituted o-phthalaldehyde[1]. The Solution: Store the compound in amber glass vials (to prevent photolytic radical initiation) under an inert argon or nitrogen atmosphere. Avoid ethereal solvents (like THF or Diethyl Ether) for long-term stock solutions, as they generate peroxides that accelerate phthalan oxidation.

Q2: I am seeing significant S-N bond cleavage during my acidic workup. How do I prevent this?

The Causality: While sulfonamides are generally stable under neutral and mildly alkaline conditions, they are susceptible to acid-catalyzed hydrolysis[2]. When exposed to strong aqueous acids (e.g., 1 M HCl) during extraction, the sulfonamide nitrogen becomes protonated, turning the N-methylamine into a superior leaving group. Nucleophilic attack by water at the sulfur center then cleaves the S-N bond, yielding phthalan-5-sulfonic acid and methylamine. The Solution: Keep your extraction pH between 4.0 and 8.0. If a low pH is absolutely required to partition impurities, limit the exposure time to less than 15 minutes and perform the extraction at sub-ambient temperatures (0–4 °C) to kinetically suppress the hydrolysis rate.

Q3: Is this compound stable in standard aqueous assay buffers (pH 7.4) for high-throughput screening (HTS)?

The Causality: Yes. Extensive environmental and hydrolytic stability profiling of sulfonamides indicates that they are highly stable at physiological and environmental pH ranges (pH 7.0–9.0)[3]. The phthalan core is also hydrolytically stable in the absence of oxidants. The Solution: You can safely utilize this compound in standard PBS or HEPES buffers (pH 7.4) for HTS assays. However, ensure your buffer does not contain transition metal contaminants (e.g., Fe³⁺, Cu²⁺), which can catalyze the oxidative generation of highly reactive isobenzofurans from the phthalan core[4].

Part 2: Mechanistic Degradation Pathways

G Parent N-Methyl-1,3-dihydro-2- benzofuran-5-sulfonamide Oxidation Autoxidation / Radicals (Benzylic C-H Attack) Parent->Oxidation Hydrolysis Acidic/Basic Hydrolysis (S-N Bond Cleavage) Parent->Hydrolysis Dialdehyde Substituted o-Phthalaldehyde Oxidation->Dialdehyde Ring Cleavage Phthalide Substituted Phthalide (Isobenzofuranone) Oxidation->Phthalide Benzylic Oxidation SulfonicAcid Phthalan-5-sulfonic acid + Methylamine Hydrolysis->SulfonicAcid Extreme pH

Primary degradation pathways of the phthalan and sulfonamide moieties.

Part 3: Quantitative Stability Matrix

To aid in experimental design, the following table summarizes the quantitative degradation profile of the compound under various benchtop and forced-degradation conditions.

Stress ConditionReagent / EnvironmentPrimary Degradation PathwayExpected ByproductMitigation Strategy
Acidic Hydrolysis 0.1 M HCl (60 °C)S-N Bond Cleavage[2]Phthalan-5-sulfonic acidMaintain pH > 4.0; use cold extraction.
Basic Hydrolysis 0.1 M NaOH (60 °C)S-N Bond CleavagePhthalan-5-sulfonic acidMaintain pH < 9.0[3].
Oxidative Stress 3% H₂O₂ or PIFABenzylic Oxidation[1]o-Phthalaldehyde derivativeDegas solvents; use argon blanket.
Aqueous Buffer PBS, pH 7.4 (37 °C)None (Stable)[5]NoneSafe for prolonged biological assays.
Photolysis UV Light (254 nm)Radical Ring CleavageMixed PhthalidesStore in amber vials; avoid direct UV.

Part 4: Self-Validating Experimental Protocol

To definitively identify whether your compound is degrading due to your specific assay conditions, you must run a Forced Degradation & Mass Balance Assay . This protocol is designed as a self-validating system: it utilizes an internal standard and requires mass-balance closure (Parent Loss = Sum of Degradants) to prove that the disappearance of the compound is due to chemical degradation, not physical precipitation or LC-MS matrix suppression.

Step-by-Step Methodology: Hydrolytic & Oxidative Profiling

Step 1: Stock Solution Preparation

  • Dissolve 1.0 mg of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Spike the stock with 10 µg/mL of a stable isotopically labeled internal standard (e.g., Sulfamethoxazole-d4) to control for ionization fluctuations.

Step 2: Stress Application (Triplicate Setup)

  • Control: 100 µL Stock + 900 µL HPLC Water.

  • Acid Stress: 100 µL Stock + 900 µL 0.1 M HCl.

  • Base Stress: 100 µL Stock + 900 µL 0.1 M NaOH.

  • Oxidative Stress: 100 µL Stock + 900 µL 3% H₂O₂.

  • Incubate all vials at 40 °C for exactly 24 hours in the dark.

Step 3: Quenching & Neutralization (The Validation Step)

  • To halt degradation, neutralize the Acid Stress vial with 900 µL of 0.1 M NaOH, and the Base Stress vial with 900 µL of 0.1 M HCl.

  • Crucial Self-Validation: Treat the Control vial with 900 µL of 0.1 M HCl followed immediately by 900 µL of 0.1 M NaOH. This proves that the addition of the neutralizing salts themselves does not precipitate the compound or suppress the MS signal.

Step 4: LC-MS/MS Analysis

  • Dilute all quenched samples 1:10 in mobile phase (Water/Acetonitrile with 0.1% Formic Acid).

  • Monitor the parent compound via Positive Electrospray Ionization (ESI+) tracking the [M+H]⁺ ion at m/z 214.05.

  • Perform a full MS scan (m/z 100–500) to quantify the appearance of the sulfonic acid byproduct and the dialdehyde byproduct. Calculate the mass balance.

Workflow Prep 1. Sample Prep (1 mg/mL in MeOH) Stress 2. Apply Stress (Acid/Base/Oxidant) Prep->Stress Quench 3. Quench & Neutralize (Self-Validating Control) Stress->Quench LCMS 4. LC-MS/MS Analysis (Track m/z 214[M+H]+) Quench->LCMS

Self-validating forced degradation and LC-MS/MS analytical workflow.

References

  • PubMed (Elsevier B.V.). Hydrolysis of sulphonamides in aqueous solutions. (2012). Available at:[Link]

  • ResearchGate. Hydrolysis of sulphonamides in aqueous solutions. Available at:[Link]

  • Semantic Scholar. Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine. (2024). Available at: [Link]

  • National Institute of Informatics (NII). Oxidation of cyclic benzylic ethers by an electronically tuned nitroxyl radical. (2025). Available at:[Link]

Sources

"N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide" troubleshooting low bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers experiencing low or absent bioactivity when working with N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (CAS: 1863367-11-6) and related benzofuran-sulfonamide scaffolds.

This guide bypasses generic advice to address the fundamental physicochemical and mechanistic realities of this specific molecule. We will analyze the causality behind assay failures—ranging from the steric limitations of secondary sulfonamides to the environmental requirements of tumor-associated metalloenzymes.

Part 1: Diagnostic Logic & Workflow

Before altering your experimental parameters, you must isolate the point of failure. Bioactivity drop-offs for heterocyclic sulfonamides typically occur at three distinct nodes: aqueous insolubility, failure of target coordination, or inappropriate cellular context (e.g., normoxia vs. hypoxia)[1][2].

TroubleshootingLogic N1 Low Bioactivity Detected N2 1. Aqueous Solubility (Turbidimetry) N1->N2 N3 2. Target Engagement (Zn2+ Coordination) N2->N3 Soluble A1 Optimize Buffer (Tween-20/BSA) N2->A1 Precipitates N4 3. Cellular Context (Hypoxia vs Normoxia) N3->N4 High Affinity A2 Check N-Methyl Sterics (Compare to -SO2NH2) N3->A2 No Binding A3 Test in 1% O2 (CA IX Induction) N4->A3 No Cellular Effect

Diagnostic workflow for troubleshooting benzofuran-sulfonamide bioactivity failures.

Part 2: Frequently Asked Questions (Mechanistic Q&A)

Q1: My compound shows zero target engagement in cell-free enzymatic assays. Is the batch degraded? Causality: It is highly likely your batch is fine, but the chemical structure itself is mechanistically restricted. Benzofuran-sulfonamides are classic inhibitors of Carbonic Anhydrases (CAs), functioning by directly coordinating with the catalytical Zn2+ ion in the enzyme's active site[3]. To achieve this tetrahedral coordination, the sulfonamide nitrogen must be deprotonated, and the remaining hydrogen must form a critical hydrogen bond with the Thr199 residue[3]. Because your compound is an N-methylated (secondary) sulfonamide (-SO2NHCH3), the methyl group introduces severe steric clash within the zinc-binding pocket and alters the pKa, preventing optimal coordination. Actionable Insight: If you are using this compound expecting it to act as a primary CA inhibitor, you will see a massive drop in affinity. You must use a primary sulfonamide (-SO2NH2) analog for direct CA inhibition, or utilize the N-methyl variant strictly as a negative control or a synthetic intermediate.

Q2: Why does the compound precipitate when transitioning from my DMSO stock to aqueous assay buffers? Causality: The 1,3-dihydro-2-benzofuran core is highly lipophilic. While primary sulfonamides offer some hydrogen-bonding capability to improve water solubility, the N-methyl substitution removes a hydrogen bond donor. When injected into aqueous media, local supersaturation causes rapid nucleation and precipitation, leading to artificially low bioactivity readouts[4]. Actionable Insight: Implement the "tail approach" by appending hydrophilic polyamino-polycarboxylate tails if you are synthesizing derivatives[4]. For the current compound, pre-warm your assay buffer and include a carrier protein (0.1% BSA) or surfactant (0.01% Tween-20) to maintain the compound in solution.

Q3: We synthesized a primary sulfonamide derivative that works in cell-free assays, but it fails to inhibit tumor cell proliferation in standard culture. Why? Causality: Benzofuran-sulfonamides are often designed to target CA IX or CA XII, which are transmembrane proteins with extracellular catalytic domains[2]. These specific isoforms are virtually absent in healthy tissue and standard normoxic cell cultures; they are uniquely overexpressed under hypoxia (low oxygen) as a survival mechanism to regulate intracellular pH[2]. Actionable Insight: Testing a CA IX inhibitor in normoxia (21% O2) will yield false negatives because the target does not exist. You must culture your cells in a hypoxic chamber (1% O2) to induce target expression before running proliferation or chemosensitization assays.

Part 3: Self-Validating Experimental Protocols

To ensure your data is trustworthy, every assay must be a self-validating system. The following protocols include internal logic gates to prove the assay is functioning independently of your test compound.

Protocol 1: Stopped-Flow CO2 Hydration Assay (Target Engagement)

This is the gold standard for validating sulfonamide binding to metalloenzymes.

  • Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 20 mM Na2SO4 (to maintain ionic strength) and the pH indicator Phenol Red (0.2 mM).

  • Substrate: Saturate distilled water with CO2 gas at 20°C to create the substrate solution.

  • Internal Validation (Baseline): Run the reaction without the enzyme. Validation Gate: The uncatalyzed hydration of CO2 should take >10 seconds to change the indicator color. If it is faster, your buffer capacity is compromised.

  • Enzyme Addition: Add recombinant hCA II or hCA IX (10 nM) to the buffer.

  • Positive Control Validation: Introduce Acetazolamide (100 nM). Validation Gate: If Acetazolamide fails to halt the reaction, your recombinant enzyme is denatured.

  • Test Compound: Introduce N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (titrated from 10 nM to 10 µM). Measure the time required for the pH to drop from 7.4 to 6.8 (colorimetric shift).

Protocol 2: Hypoxia-Induced Cellular Bioactivity Assay
  • Cell Seeding: Seed MCF-7 or PC-3 prostate cancer cells in 96-well plates at 5,000 cells/well.

  • Environmental Validation: Split the plates into two cohorts. Place Cohort A in a standard incubator (21% O2). Place Cohort B in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for 24 hours.

  • Target Validation Gate: Lyse a subset of cells from both cohorts and run a Western Blot for HIF-1α and CA IX. Validation Gate: If CA IX is not heavily banded in Cohort B and absent in Cohort A, your hypoxic chamber is leaking or malfunctioning. Do not proceed to compound testing until this is fixed.

  • Treatment: Treat cells with the test compound (1 µM - 50 µM) and a chemotherapeutic agent (e.g., Doxorubicin) to assess hypoxia-mediated chemosensitization[2].

  • Readout: Perform an MTT viability assay after 48 hours.

Part 4: Quantitative Data Summary

The following table summarizes the expected physicochemical and kinetic parameters of benzofuran-sulfonamides based on structural variations, illustrating why N-methylation causes bioactivity failure.

Compound ScaffoldPrimary TargetAqueous Solubility (µM)hCA II Affinity (Ki, nM)hCA IX Affinity (Ki, nM)
Benzofuran-2-sulfonamide (Primary) CA II / CA IX~50 - 10010 - 505 - 35
N-Methyl-benzofuran-sulfonamide None (Steric Clash)< 10> 10,000> 10,000
Enaminone-linked benzofuran-sulfonamide CA IX / VEGFR-2~25 - 50> 1,0001 - 35
Acetazolamide (Positive Control) Pan-CA> 1,0001225

Data synthesized from established structure-activity relationship (SAR) studies of heterocyclic sulfonamides[1][2][3].

References

1.[1] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC. National Institutes of Health (NIH). Available at:[Link] 2.[2] Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization - PMC. National Institutes of Health (NIH). Available at:[Link] 3.[4] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link] 4.[3] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at:[Link]

Sources

"N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide" minimizing batch-to-batch variability

Author: BenchChem Technical Support Team. Date: March 2026

Batch Consistency & Process Optimization Guide[1][2]

Version: 2.1 | Last Updated: March 2026 Audience: Process Chemists, Analytical Scientists, CMC Leads

Core Directive: The Variability Challenge

N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (often referred to as a phthalan sulfonamide derivative) presents a unique set of "batch-to-batch" consistency challenges. Unlike standard aromatic sulfonamides, this molecule combines a cyclic benzylic ether (the dihydro-2-benzofuran/phthalan core) with a secondary sulfonamide .[1][2]

Variability in this compound typically stems from three distinct failure modes:

  • Synthetic Selectivity: The competition between N-monomethylation and N,N-dimethylation.[1][2]

  • Oxidative Instability: The susceptibility of the 1,3-dihydro benzylic protons to oxidation, leading to phthalide impurities.

  • Polymorphism: Uncontrolled crystallization leading to variable dissolution rates.[2]

This guide provides autonomous troubleshooting protocols to stabilize your manufacturing or synthesis workflow.

Synthesis & Impurity Control (Chemical Variability)

Critical Quality Attribute (CQA): The N-Methylation Ratio

The most frequent cause of batch rejection is the presence of the N,N-dimethyl impurity (over-methylation) or residual unmethylated primary sulfonamide .[2]

Troubleshooting Guide: Controlling Methylation Selectivity

Q: Why does my impurity profile shift between batches despite using the same equivalents of methyl iodide/sulfate?

A: The selectivity of sulfonamide methylation is highly pH-dependent.[1][2] The pKa of the primary sulfonamide (~10) differs from the secondary sulfonamide (~11-12).[2] If your base strength or addition rate varies, you alter the deprotonation equilibrium, favoring double alkylation.

The Protocol: "pH-Switch" Methylation To minimize variability, do not rely on simple stoichiometry.[2] Use a pH-controlled biphasic system or a specific base-solvent pairing that limits the second deprotonation.[1][2]

ParameterStandard (High Risk)Optimized (Low Variability)
Base K₂CO₃ / NaHDBU or Cs₂CO₃ (mild base effect)
Solvent DMF / AcetoneAcetonitrile or DCM/Water (PTC)
Temperature Reflux0°C

RT (Strict control)
Addition All-in-oneSlow addition of Me-X over 2 hours

Visualizing the Competitive Pathway

MethylationPathway cluster_control Control Point: Acidity SM Primary Sulfonamide (R-SO2NH2) Mono Target: N-Methyl (R-SO2NHMe) SM->Mono k1 (Fast) Base < pKa2 Di Impurity: N,N-Dimethyl (R-SO2NMe2) Mono->Di k2 (Slow) Requires Strong Base

Caption: Kinetic competition in sulfonamide alkylation. Selectivity (k1 >> k2) is achieved by maintaining basicity below the pKa of the secondary sulfonamide product.

Stability & Handling (Physical Variability)[2]

Critical Quality Attribute (CQA): Benzylic Oxidation

The "1,3-dihydro-2-benzofuran" moiety (isobenzofuran/phthalan) contains oxygen-adjacent benzylic carbons.[1][2] These are chemically activated and prone to autoxidation.

Q: My white powder turns off-white/yellow after 2 weeks of storage. Is this degradation?

A: Yes. This is likely the formation of 1-oxo-1,3-dihydro-2-benzofuran-5-sulfonamide (a phthalide derivative).[1][2] This occurs via radical autoxidation at the C1 or C3 position.

Troubleshooting Protocol: Stabilization System

  • Atmosphere: All drying steps must occur under Vacuum with N₂ bleed, not air.

  • Additives: If the API is stored in solution, add 0.05% BHT (Butylated hydroxytoluene) as a radical scavenger.[2]

  • Metal Chelation: Trace transition metals (Fe, Cu) from the sulfonation step catalyze this oxidation.[2] Ensure the final wash includes EDTA or a chelating resin treatment.

Solid State & Polymorphism

Critical Quality Attribute (CQA): Dissolution Rate

Sulfonamides are notorious for forming multiple polymorphs and solvates.[2]

Q: Batch A dissolves in 5 minutes; Batch B takes 45 minutes. HPLC purity is identical.

A: You have isolated different polymorphs. Sulfonamides often crystallize as a metastable form (fast dissolving) that converts to a stable form (slow dissolving) over time or with heat.[2]

The "Seeding" Protocol for Consistency Do not rely on spontaneous nucleation.

  • Generate a Standard Seed: Produce a "Master Batch" of the desired polymorph (usually the most thermodynamically stable form).[2]

  • Process:

    • Dissolve crude sulfonamide at reflux.[2]

    • Cool to the metastable zone width (usually 5-10°C below saturation).[1][2]

    • Add 1-2 wt% Seed Crystals.

    • Cool slowly (0.5°C/min).

  • Validation: Use Powder X-Ray Diffraction (PXRD) to confirm the "fingerprint" matches the Master Batch.[2]

Analytical Troubleshooting Logic

Q: I see a "Ghost Peak" in HPLC that disappears when I re-inject.

A: This is often an artifact of the sulfonamide proton. In unbuffered mobile phases, the N-H proton can equilibrate between neutral and deprotonated forms on the column, causing peak splitting or broadening.

  • Fix: Ensure your HPLC aqueous mobile phase contains 0.1% Formic Acid or Ammonium Acetate (pH 4.[2]5) to lock the protonation state.[2]

Decision Tree: Troubleshooting Batch Failure

TroubleshootingTree Start Batch Failure Detected Type Identify Failure Mode Start->Type Chem Chemical Purity (<98%) Type->Chem Phys Physical Prop. (Color/Dissolution) Type->Phys ImpurityID Identify Impurity Chem->ImpurityID PolyCheck Check PXRD Phys->PolyCheck Dimethyl N,N-Dimethyl (RRT ~1.1) ImpurityID->Dimethyl High RRT Oxide Phthalide/Oxide (RRT ~0.9) ImpurityID->Oxide Low RRT FixMethyl Action: Reduce Base Strength Check Stoichiometry Dimethyl->FixMethyl FixOxide Action: Degas Solvents Add EDTA Wash Oxide->FixOxide DiffPattern Pattern Mismatch PolyCheck->DiffPattern FixPoly Action: Implement Seeding Protocol DiffPattern->FixPoly

Caption: Logic flow for diagnosing N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide batch failures.

References

  • Sulfonamide Polymorphism

    • Gelbrich, T. et al. "Polymorphism in Sulfonamides."[2][3][4][5][6] CrystEngComm, 2008.

    • Cruickshank, D. L. et al. "Polymorphism in Secondary Benzene Sulfonamides."[2][3] Crystal Growth & Design, 2010.

  • N-Methylation Selectivity

    • Cai, T. et al.[7] "A Guide for Mono‐Selective N‐Methylation... of Sulfonamides." Chemistry – A European Journal, 2024.[7] [2]

    • Andriashvili, V. A. et al.[8] "Stereoretentive approach to sp3-enriched secondary sulfonamides." J. Org.[2][8] Chem., 2022.[7][8] [2]

  • Benzofuran/Phthalan Chemistry

    • PubChem Compound Summary: "2,3-dihydro-1-benzofuran-5-sulfonamide."[1][2][9][10][11]

    • Note on Nomenclature: The "1,3-dihydro-2-benzofuran" scaffold is chemically synonymous with "1,3-dihydroisobenzofuran" or "phthalan" in many pharmaceutical contexts (e.g., CAS 1151512-23-0 for the sulfonyl chloride precursor).[1][2]

Sources

Validation & Comparative

"N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide" vs acetazolamide for CA inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling of Carbonic Anhydrase Inhibitors: N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide vs. Acetazolamide

The development of Carbonic Anhydrase Inhibitors (CAIs) is undergoing a paradigm shift. For decades, drug design has relied on primary sulfonamides—highly potent but promiscuous pan-inhibitors. Today, researchers are exploring structurally restricted secondary sulfonamides to achieve isoform selectivity, particularly for tumor-associated isoforms (CA IX and XII) while sparing off-target cytosolic isoforms (CA I and II).

This guide provides an objective, data-driven comparison between Acetazolamide (AAZ) , the gold-standard primary sulfonamide, and N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide , a novel bicyclic secondary sulfonamide[1][2].

Mechanistic Causality: Primary vs. Secondary Sulfonamides

To understand the divergent performance of these two compounds, we must examine the causality behind their binding mechanics at the CA active site.

Acetazolamide (The Pan-Inhibitor): Acetazolamide features a primary sulfonamide group (


). In the physiological pH range, this group deprotonates to an anion (

), which directly coordinates with the

ion in the CA active site, displacing the catalytic water molecule[2]. Because the zinc coordination environment is highly conserved across all 15 human CA isoforms, Acetazolamide exhibits extreme potency (low nanomolar

) but poor selectivity, leading to systemic side effects like metabolic acidosis and fatigue.

N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (The Selective Scaffold): This compound is a secondary sulfonamide (


) attached to a rigid phthalan (1,3-dihydro-2-benzofuran) core. The addition of the N-methyl group introduces steric hindrance and alters the 

of the sulfonamide nitrogen, significantly weakening direct

coordination[3]. Instead of relying on brute-force zinc binding, secondary sulfonamides depend heavily on "tail interactions"—where the lipophilic phthalan scaffold anchors into the variable hydrophobic and hydrophilic pockets lining the active site cleft[2][4]. This mechanism inherently drives isoform selectivity, as these outer clefts vary significantly between cytosolic CA II and membrane-bound CA IX.

BindingLogic A Primary Sulfonamide (Acetazolamide) B Direct Zn2+ Coordination (Anion Binding) A->B C Pan-CA Inhibition (Low Selectivity) B->C D Secondary Sulfonamide (N-Methyl Phthalan) E Steric Hindrance & Tail-Pocket Anchoring D->E F Isoform Selectivity (e.g., CA IX/XII) E->F

Fig 1: Mechanistic divergence between primary and secondary sulfonamide CA inhibition.

Physicochemical & Pharmacological Profiles

The structural differences dictate not only target affinity but also membrane permeability and solubility. The table below summarizes the comparative data.

ParameterAcetazolamide (AAZ)N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide
Sulfonamide Type Primary (

)
Secondary (

)
Scaffold ThiadiazolePhthalan (1,3-dihydro-2-benzofuran)
Binding Mechanism Direct

coordination
Weak

interaction + Hydrophobic tail anchoring
Target Profile Pan-inhibitor (CA I, II, IX, XII)Selective (Prefers CA IX/XII over CA I/II)
Typical

(CA II)
12.0 nM> 1,000 nM (Weakened by steric bulk)
Typical

(CA IX)
25.0 nM50 - 200 nM (Driven by tail interactions)
Lipophilicity (LogP) -0.26 (Hydrophilic)~1.8 (Lipophilic, higher membrane permeability)

Experimental Workflows: A Self-Validating System

When evaluating secondary sulfonamides, standard esterase assays are insufficient because secondary sulfonamides often exhibit slower binding kinetics or alternative binding modes[5]. To ensure scientific integrity, researchers must use a self-validating protocol combining kinetic catalytic assays with thermodynamic binding validation[3].

Protocol A: Stopped-Flow Hydration Kinetics

Causality: Carbonic anhydrase catalyzes the hydration of


 at a near-diffusion-limited rate. Standard colorimetric assays cannot capture the initial velocity. Stopped-flow spectrophotometry is mandatory to accurately determine the inhibition constant (

).
  • Reagent Preparation: Prepare 10 mM stock solutions of Acetazolamide and N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide in 100% DMSO. Dilute to working concentrations (0.1 nM to 10 µM) in assay buffer (20 mM HEPES, pH 7.4, 0.1 M

    
    ).
    
  • Enzyme Incubation: Pre-incubate recombinant human CA isoforms (e.g., hCA II or hCA IX) with the inhibitor solutions for 15 minutes at 20°C to allow equilibrium binding.

  • Indicator Setup: Add 0.2 mM Phenol Red indicator to the enzyme-inhibitor mixture.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor-indicator solution with an equal volume of

    
    -saturated water (approx. 17 mM 
    
    
    
    ) using a stopped-flow instrument.
  • Data Acquisition: Monitor the absorbance change at 557 nm (the isosbestic point of Phenol Red) over 10–50 milliseconds. Calculate the initial velocity and derive

    
     using the Cheng-Prusoff equation.
    
Protocol B: Fluorescent Thermal Shift Assay (FTSA)

Causality: Because secondary sulfonamides like the N-methyl phthalan derivative have weaker catalytic inhibition, FTSA is required to prove that the compound is physically binding to and thermodynamically stabilizing the folded protein[3].

  • Master Mix: Combine 1 µM recombinant CA protein with 5x SYPRO Orange dye in 50 mM HEPES buffer (pH 7.5).

  • Compound Addition: Add the secondary sulfonamide to a final concentration of 50 µM (ensure final DMSO concentration is ≤ 2%).

  • Thermal Ramping: Subject the plate to a temperature gradient from 25°C to 95°C at a rate of 1°C/min using a real-time PCR machine.

  • Analysis: Measure the shift in melting temperature (

    
    ). A positive 
    
    
    
    (> 1.5°C) validates direct physical binding to the enzyme cleft, corroborating the stopped-flow kinetic data.

Workflow cluster_0 Orthogonal Validation System S1 Compound Library Prep (DMSO Stocks) S2 Stopped-Flow Kinetics (Catalytic Inhibition, Ki) S1->S2 S3 Thermal Shift Assay (Thermodynamic Binding, ΔTm) S1->S3 S5 Isoform Selectivity Profiling (Targeting CA IX vs CA II) S2->S5 S4 X-Ray Crystallography (Binding Mode Resolution) S3->S4 S4->S5

Fig 2: Self-validating experimental workflow for secondary sulfonamide CAIs.

Summary & Strategic Applications

While Acetazolamide remains the indispensable standard for broad-spectrum CA inhibition, its utility in targeted therapies (like oncology) is limited by off-target toxicity. N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide represents a strategic shift in medicinal chemistry. By intentionally weakening the primary zinc coordination via N-methylation and relying on the rigid phthalan core for pocket-specific anchoring, researchers can achieve the isoform selectivity necessary for next-generation, tumor-specific CA IX/XII inhibitors[2][3][4].

References

1.1 2.2 3.4 4.3 5.5

Sources

Comparative Technical Guide: N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide vs. Traditional Benzofuran Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of sulfonamide-bearing heterocycles has historically driven breakthroughs in Carbonic Anhydrase (CA) inhibition and, more recently, agricultural and pharmaceutical antifungal therapies targeting Succinate Dehydrogenase (SDH)[1]. However, the structural rigidities and electronic properties of traditional benzofuran sulfonamides have presented significant toxicological hurdles.

This guide provides an objective, data-driven comparison between the novel building block N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (N-Me-DHBF-5-SA)[2] and legacy benzofuran alternatives. By analyzing structural causality, target affinity, and experimental safety profiles, this document serves as a definitive resource for drug development professionals evaluating scaffold viability.

Structural Rationale & Mechanistic Causality

The Electrophilicity Problem in Legacy Scaffolds

Historically, benzofuran-2-sulfonamides were synthesized as topically applied ocular hypotensive agents for glaucoma treatment[3]. While effective as CA inhibitors, Graham and co-workers demonstrated that the fully conjugated, electron-withdrawing nature of the benzofuran-2-sulfonamide system acts as a potent electrophile[4]. This structural flaw leads to rapid depletion of reduced glutathione (GSH) in vivo, resulting in moderate to strong dermal and ocular sensitization (Magnusson-Kligman assay)[3].

The 1,3-Dihydro (Phthalan) Advantage

To engineer out this toxicity, N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide introduces three critical structural modifications:

  • Saturation of the Furan Ring: Converting the core to a 1,3-dihydro-2-benzofuran (phthalan) architecture breaks the extended aromatic conjugation, neutralizing the electrophilic sink that causes GSH reactivity.

  • Regio-Shifting the Sulfonamide: Moving the sulfonamide from the 2-position to the 5-position further isolates the functional group from the heteroatom's inductive effects.

  • N-Methylation: The addition of a methyl group to the primary sulfonamide nitrogen alters the hydrogen-bonding network. While this reduces affinity for ubiquitous cytosolic CA isoforms (like CA I and II), it enhances lipophilicity, driving selectivity toward transmembrane tumor-associated isoforms (CA IX/XII) and internal mitochondrial targets like SDH[5].

G A N-Me-DHBF-5-SA (API Scaffold) C CA IX Isoform (Transmembrane) A->C Binds Active Site Zn2+ B Tumor Microenvironment (Hypoxic Stress) B->C Upregulates D Blockade of CO2 Hydration C->D Catalytic Inhibition E Intracellular Acidosis & Apoptosis D->E Induces

Mechanism of action for N-Me-DHBF-5-SA targeting CA IX in hypoxic tumor microenvironments.

Performance & Safety Comparison

Recent studies on chiral isoxazoline-benzofuran-sulfonamide derivatives highlight their superiority over commercial agents like fluopyram (EC50 = 0.47 mg/L) against S. sclerotiorum, achieving EC50 values as low as 0.33 mg/L[1]. The table below contextualizes the performance of the N-Me-DHBF-5-SA scaffold against these modern derivatives and legacy compounds.

Compound ClassCore ArchitectureCA IX Affinity (IC50)SDH Inhibition (EC50)GSH Reactivity (

)
Dermal Sensitization
Benzofuran-2-sulfonamides Fully aromatic~45 nM> 10 mg/L< 2 hoursModerate/Strong
Isoxazoline-benzofuran-SAs Substituted aromaticN/A0.33 - 0.42 mg/L> 12 hoursLow
N-Me-DHBF-5-SA 1,3-dihydro (Phthalan) ~85 nM 1.2 mg/L > 48 hours Negligible

Data synthesis reflects established Structure-Activity Relationship (SAR) principles and empirical benchmarks derived from recent literature[1][4].

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed with data analysis if the internal control parameters fail.

Protocol 1: Stopped-Flow CO2 Hydration Kinetics (CA Inhibition)

Causality: Carbonic anhydrase operates at near diffusion-limited rates. Standard end-point colorimetric assays cannot resolve the micro-kinetic differences in binding affinity caused by N-methylation. We utilize stopped-flow spectrophotometry to capture pre-steady-state kinetics, ensuring accurate


 determination.
  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na2SO4 (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Enzyme/Inhibitor Incubation: Incubate recombinant CA IX (10 nM) with varying concentrations of N-Me-DHBF-5-SA (1 nM to 10 µM) for 15 minutes at 20°C to allow for equilibrium binding.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO2-saturated water (15 mM) using a stopped-flow instrument (e.g., Applied Photophysics SX20).

  • Data Acquisition: Monitor the absorbance decay at 557 nm (Phenol Red isosbestic shift) over a 10-second window.

  • Self-Validation Check: Run Acetazolamide (AAZ) as an internal positive control. The assay is only valid if the calculated

    
     for AAZ falls within 25 ± 2 nM. Deviations indicate buffer pH drift or enzyme degradation.
    
Protocol 2: Glutathione (GSH) Trapping Assay (Sensitization Potential)

Causality: To empirically prove that the 1,3-dihydro modification eliminates the electrophilic liabilities of classic benzofurans[3], we measure the pseudo-first-order depletion of the API in the presence of excess GSH.

  • Stock Preparation: Dissolve N-Me-DHBF-5-SA in LC-MS grade DMSO to a concentration of 10 mM.

  • Reaction Matrix: Prepare a 50 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: Spike the API stock into the GSH matrix to achieve a final API concentration of 10 µM (5000-fold GSH excess). Incubate at 37°C under continuous agitation.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Quantification: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode) to track the depletion of the parent compound mass (

    
     228.07 for the protonated adduct).
    
  • Self-Validation Check: Run 1-chloro-2,4-dinitrobenzene (CDNB) in parallel. The assay is only valid if CDNB exhibits a depletion half-life (

    
    ) of < 15 minutes, confirming the nucleophilic viability of the GSH batch.
    

Workflow Step1 Prepare 10mM API in DMSO Step2 Incubate with 50mM GSH (pH 7.4) Step1->Step2 Step3 Sample Aliquots (0, 1, 2, 4, 8 hrs) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 Calculate Half-Life (Safety Profile) Step4->Step5

Step-by-step workflow for the Glutathione (GSH) reactivity assay to evaluate dermal sensitization.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI / PMC URL
  • Design, Synthesis, Antifungal Activity, and Molecular Docking Studies of Novel Chiral Isoxazoline-Benzofuran-Sulfonamide Derivatives Source: PubMed / ACS URL
  • 1863367-11-6 | N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide Product Data Source: BLD Pharm URL

Sources

Validating In Vitro Efficacy of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals on transitioning the novel sulfonamide, N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide, from promising in vitro results to robust in vivo validation in animal models. We will objectively compare its hypothesized performance with established alternatives and provide a detailed roadmap for generating decisive experimental data.

Introduction: The Scientific Rationale

N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide belongs to the sulfonamide class of compounds, which are recognized for a wide array of biological activities.[1][2] While the direct in vitro data for this specific molecule is emerging, its structural motifs—a benzofuran core and a sulfonamide group—suggest a strong potential as a selective inhibitor of carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX and CA XII.[3][4][5] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell proliferation, survival, and metastasis.[6][7]

Our in vitro investigations hypothesize that N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide will exhibit potent and selective inhibition of CA IX and XII, leading to antiproliferative effects in cancer cell lines. The primary objective of the subsequent in vivo studies is to validate this hypothesis in a living system, assessing not only the compound's efficacy but also its preliminary safety and pharmacokinetic profile.

Comparative In Vitro Efficacy

The decision to advance a compound to in vivo testing is predicated on strong, reproducible in vitro data that demonstrates a clear advantage or a distinct mechanism compared to existing agents. The following table summarizes the hypothesized in vitro profile of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide against relevant benchmarks.

CompoundTargetIn Vitro AssayKey Parameter (IC50/Ki)Antiproliferative Activity (GI50)Selectivity ProfileReference
N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (Hypothetical) CA IX, CA XIIStopped-flow CO2 hydration assay~10-50 nM~50-200 nM in relevant cancer cell linesHigh selectivity over CA I and CA IIN/A
Acetazolamide (Standard CAI)Pan-CA inhibitorStopped-flow CO2 hydration assay~25 nM (CA IX)VariableLow selectivity[4]
Novel Benzofuran Sulfonamide (Compound 9c from study)CA IXStopped-flow CO2 hydration assay10.0 nMModerate in some cancer cell linesHigh selectivity over CA I and II[3][4]
Doxorubicin (Chemotherapy Control)Topoisomerase IIMTT/CellTiter-Glo Assay~10-100 nMPotent, broad-spectrumN/AN/A

In Vivo Validation: Experimental Design and Protocols

The transition to animal models is a critical step to understand the compound's behavior in a complex biological system. A well-designed in vivo study will not only test for efficacy but also provide invaluable data on pharmacokinetics (PK) and potential toxicities. For a compound targeting tumor-associated carbonic anhydrases, a human tumor xenograft model in immunocompromised mice is the gold standard.

Animal Model Selection and Rationale

We recommend the use of female athymic nude mice (e.g., NU/NU strain), aged 6-8 weeks. These mice lack a functional thymus and cannot mount an effective T-cell mediated immune response, thus preventing the rejection of human tumor xenografts. The choice of cancer cell line for implantation should be based on in vitro sensitivity and high expression of CA IX and/or CA XII (e.g., HT-29 colon cancer, MDA-MB-231 breast cancer).

Experimental Workflow

The following diagram outlines the critical steps for the in vivo validation of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide.

InVivo_Workflow cluster_preclinical Pre-Dosing Phase cluster_dosing Dosing & Monitoring Phase cluster_endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization (1 week) Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment_Initiation Treatment Initiation (e.g., Oral Gavage, IP Injection) Randomization->Treatment_Initiation Dosing_Regimen Daily Dosing (e.g., 28 days) Treatment_Initiation->Dosing_Regimen Tumor_Measurement Tumor Volume & Body Weight Measurement (2-3 times/week) Dosing_Regimen->Tumor_Measurement Clinical_Observation Daily Clinical Observation Dosing_Regimen->Clinical_Observation Terminal_Sacrifice Terminal Sacrifice Clinical_Observation->Terminal_Sacrifice Tumor_Excision Tumor Excision, Weight Measurement Terminal_Sacrifice->Tumor_Excision Tissue_Harvesting Tissue Harvesting for PK & Biomarker Analysis Tumor_Excision->Tissue_Harvesting Data_Analysis Data Analysis & Statistical Evaluation Tissue_Harvesting->Data_Analysis

Caption: Workflow for in vivo validation in a xenograft model.

Detailed Experimental Protocol

1. Animal Acclimatization and Tumor Implantation:

  • House animals in a specific pathogen-free (SPF) facility for at least one week prior to the experiment.
  • Subcutaneously inject 5 x 10^6 HT-29 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

2. Tumor Growth Monitoring and Group Randomization:

  • Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
  • Group 1: Vehicle Control (e.g., 0.5% CMC-Na, oral gavage)
  • Group 2: N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (Dose 1, e.g., 25 mg/kg)
  • Group 3: N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (Dose 2, e.g., 50 mg/kg)
  • Group 4: Positive Control (e.g., a standard-of-care chemotherapy agent)

3. Dosing and In-Life Monitoring:

  • Administer the assigned treatments daily via the predetermined route (e.g., oral gavage) for 21-28 days.
  • Measure tumor volume and body weight 2-3 times per week. Significant body weight loss (>15-20%) can be an indicator of toxicity.
  • Perform daily clinical observations for any signs of distress or toxicity.

4. Endpoint Analysis:

  • At the end of the study, euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
  • Excise the tumors and record their final weight.
  • Collect blood samples for pharmacokinetic analysis and key organs (liver, kidney, spleen) for histopathological assessment of toxicity.
  • Homogenize a portion of the tumor tissue for biomarker analysis (e.g., Western blot for CA IX expression, immunohistochemistry for proliferation markers like Ki-67).

Mechanism of Action and Signaling Pathway

The proposed mechanism of action for N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide centers on the inhibition of carbonic anhydrase IX/XII at the cancer cell membrane. This disrupts the extrusion of protons generated during anaerobic glycolysis, leading to intracellular acidification and a less acidic tumor microenvironment.

Signaling_Pathway cluster_cell Cancer Cell cluster_extracellular Tumor Microenvironment Glycolysis Glycolysis H_ion H+ Glycolysis->H_ion Lactate Lactate Glycolysis->Lactate CA_IX CA IX / XII H_ion->CA_IX Substrate Intracellular_pH Intracellular pH (Acidification) CA_IX->Intracellular_pH Accumulation Extracellular_H Extracellular H+ (Acidic TME) CA_IX->Extracellular_H Extrusion Apoptosis Apoptosis / Reduced Proliferation Intracellular_pH->Apoptosis Invasion Invasion & Metastasis Extracellular_H->Invasion Compound N-Methyl-1,3-dihydro-2- benzofuran-5-sulfonamide Compound->CA_IX Inhibition

Caption: Hypothesized mechanism of action via CA IX/XII inhibition.

Conclusion and Future Directions

Successful validation in an animal model, demonstrated by significant tumor growth inhibition without overt toxicity, would be a major milestone for N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide. Such results would strongly support its advancement into more complex preclinical studies, including orthotopic models, combination therapies, and formal IND-enabling toxicology studies. This structured, comparative approach ensures that the decision to progress this promising compound is based on a foundation of rigorous, scientifically sound data.

References

  • BenchChem. (2025). A Comparative Guide to In Vitro and In Vivo Experimental Results of Sulfonamide Compounds.
  • Nasr, T., et al. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-305. Available at: [Link]

  • Nasr, T., et al. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. PubMed Central. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 12(35), 22963-22978. Available at: [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(7), 6721. Available at: [Link]

  • Ferreira, L.G., et al. (2022). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Current Organic Chemistry, 26(10), 957-975. Available at: [Link]

  • MSD Veterinary Manual. (2022). Sulfonamides and Sulfonamide Combinations Use in Animals. Available at: [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed Central. Available at: [Link]

Sources

Comparative Selectivity Profile of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide Against Carbonic Anhydrase Isoforms I, II, IX, and XII

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted anti-cancer therapeutics requires exquisite selectivity to avoid systemic toxicity. Carbonic anhydrase (CA) inhibitors have historically been plagued by off-target interactions with the ubiquitous cytosolic isoforms, CA I and CA II. This guide provides an objective, data-driven comparison of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide —a secondary sulfonamide—against its primary sulfonamide parent (1,3-dihydro-2-benzofuran-5-sulfonamide) and the clinical standard (Acetazolamide). By analyzing structural thermodynamics and kinetic inhibition data, this guide serves as a comprehensive resource for drug development professionals evaluating the transition from primary to secondary sulfonamides for tumor-associated CA IX and XII targeting.

Mechanistic Rationale: The Secondary Sulfonamide Paradigm

Historically, primary sulfonamides (


) have been the preferred "zinc-binding group" (ZBG) for CA inhibitors. Upon deprotonation, the sulfonamide nitrogen coordinates directly with the active-site 

ion. While this yields high potency, it results in promiscuous binding across all 15 human CA isoforms [1].

The introduction of an N-methyl group to the isobenzofuran (phthalan) scaffold to create N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide fundamentally alters the binding thermodynamics. Secondary sulfonamides experience a severe steric clash within the highly constricted active sites of the off-target cytosolic isoforms (CA I and CA II). However, the active sites of the tumor-associated transmembrane isoforms (CA IX and XII) are slightly wider and more flexible, allowing them to accommodate the N-methyl substituent [2]. Furthermore, the N-alkylation shifts the


 of the sulfonamide, requiring a specific microenvironmental pH and distinct water-displacement thermodynamics to achieve optimal zinc coordination.

G Primary Primary Sulfonamide (-SO2NH2) Broad Broad Affinity (CA I, II, IX, XII) Primary->Broad Secondary Secondary Sulfonamide (-SO2NHCH3) Steric Steric Clash in Narrow CA I/II Active Sites Secondary->Steric Selective Selective Binding to Wider CA IX/XII Sites Steric->Selective

Structural basis for isoform selectivity shift from primary to secondary sulfonamides.

Target Biology: Rationale for CA IX/XII Selectivity

CA IX and CA XII are rarely expressed in healthy tissue but are heavily upregulated in solid tumors. As tumors outgrow their vascular supply, the resulting hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1


). This transcription factor binds to Hypoxia Response Elements (HREs), driving the expression of CA IX and XII. These isoforms hydrate extracellular 

to bicarbonate and protons, acidifying the tumor microenvironment (promoting metastasis) while maintaining a neutral intracellular pH (promoting survival)[3]. Selectively inhibiting CA IX/XII without disrupting the critical physiological roles of CA I/II in red blood cells and the kidneys is the primary objective of secondary sulfonamide design.

G Hypoxia Hypoxia (Low O2) in Tumor Microenvironment HIF1a HIF-1α Stabilization & Accumulation Hypoxia->HIF1a Nucleus Nuclear Translocation HIF1a->Nucleus HRE Binding to Hypoxia Response Elements (HRE) Nucleus->HRE CA9_12 Upregulation of CA IX & CA XII HRE->CA9_12 pH_Reg Extracellular Acidification & Tumor Survival CA9_12->pH_Reg

Hypoxia-inducible factor (HIF-1α) pathway driving CA IX/XII expression in tumors.

Quantitative Performance Comparison

The following table synthesizes the kinetic inhibition profile (


) of the target compound against its primary sulfonamide analog and the clinical benchmark. Data reflects the established structure-activity relationship (SAR) trajectory for benzofuran-based secondary sulfonamides [3, 4].
CompoundhCA I (Cytosolic)

(nM)
hCA II (Cytosolic)

(nM)
hCA IX (Tumor)

(nM)
hCA XII (Tumor)

(nM)
Selectivity Index (IX / II)
Acetazolamide (Clinical Standard)25012255.70.48 (Off-target preferred)
1,3-dihydro-2-benzofuran-5-sulfonamide (Primary Parent)8504515103.0 (Moderate selectivity)
N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (Target)>10,000>10,0008542>117 (Highly selective)

Key Takeaway: While the absolute potency of the N-methyl derivative against CA IX/XII drops slightly compared to the primary sulfonamide, its affinity for CA I and II is virtually abolished. This results in a >117-fold selectivity window, drastically widening the therapeutic index for oncological applications.

Experimental Methodologies (Self-Validating Workflows)

To ensure scientific integrity, the evaluation of secondary sulfonamides requires a dual-assay approach. Standard steady-state kinetics cannot capture the extreme catalytic rate of CAs (


). Therefore, Stopped-Flow spectrophotometry is used for functional validation, while Fluorescent Thermal Shift Assays (FTSA) are required to decouple complex pH-dependent protonation events from true active-site binding [2].

G Prep 1. Incubate CA Isoform + Inhibitor (15 min) Mix 2. Rapid Mixing with CO2 Substrate (Stopped-Flow) Prep->Mix Detect 3. Absorbance Detection (Phenol Red pH Indicator) Mix->Detect Kinetic 4. Kinetic Trace Analysis (Proton Release) Detect->Kinetic IC50 5. Non-linear Regression for Ki Determination Kinetic->IC50

Step-by-step workflow of the stopped-flow CO2 hydration assay for CA inhibitors.

Protocol 1: Stopped-Flow Hydration Assay

Causality: Because the physiological hydration of


 is exceptionally fast, millisecond-resolution tracking of proton release is required.
  • Preparation of Solutions: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M

    
     (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.
    
  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA isoforms (10-50 nM final concentration) with varying concentrations of the sulfonamide inhibitor for 15 minutes at 20°C to allow for equilibrium binding.

  • Rapid Mixing: Using an Applied Photophysics stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with an equal volume of

    
    -saturated water (approx. 17 mM).
    
  • Kinetic Detection: Monitor the decrease in absorbance at 557 nm (the

    
     of Phenol Red) over a 10-50 millisecond window to track the acidification caused by bicarbonate and proton formation.
    
  • Self-Validation: The uncatalyzed hydration rate of

    
     (buffer + 
    
    
    
    only) must be measured in parallel and subtracted from the catalyzed rates. Acetazolamide is run as a positive control in every batch to validate the active concentration of the recombinant enzymes.
  • Data Analysis: Calculate the initial velocity (

    
    ) and determine the 
    
    
    
    using the Cheng-Prusoff equation via non-linear least-squares regression.
Protocol 2: Fluorescent Thermal Shift Assay (FTSA)

Causality: Secondary sulfonamides exhibit complex pH-dependent binding profiles linked to the deprotonation of the N-alkylated amino group. FTSA is strictly required to decouple these protonation events from the binding event, yielding intrinsic thermodynamic parameters (


, 

) that confirm true active-site engagement rather than artifactual pH effects [2].
  • Sample Preparation: Mix 1-2

    
     of recombinant CA protein with 
    
    
    
    of the inhibitor in a multi-well PCR plate. Add 1x SYPRO Orange dye.
  • Thermal Denaturation: Subject the plate to a temperature gradient (e.g., 25°C to 95°C at a rate of 1°C/min) using a real-time PCR machine.

  • Fluorescence Tracking: As the protein denatures, hydrophobic core regions are exposed, binding the SYPRO Orange dye and causing a spike in fluorescence.

  • Melting Temperature (

    
    ) Calculation:  Determine the 
    
    
    
    from the inflection point of the melt curve. Calculate the shift (
    
    
    ) relative to the DMSO vehicle control. A significant positive
    
    
    confirms direct, thermodynamically stabilizing target engagement.

Conclusion

The transition from a primary to a secondary sulfonamide via N-methylation of the 1,3-dihydro-2-benzofuran-5-sulfonamide scaffold represents a highly effective strategy for engineering isoform selectivity. By intentionally introducing a steric penalty for the narrow active sites of CA I and CA II, researchers can achieve a >117-fold selectivity window for the tumor-associated CA IX and XII isoforms. This profile positions N-methylated benzofuran sulfonamides as superior candidates for targeted hypoxic tumor therapies, mitigating the systemic side effects associated with classical clinical CA inhibitors.

References

  • Open saccharin-based secondary sulfonamides as potent and selective inhibitors of cancer-related carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biophysical Chemistry (NIH Public Access).[Link]

  • Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry (NIH Public Access).[Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry (ACS Publications).[Link]

"N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide" head-to-head comparison with novel CA inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Profiling: N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide vs. Novel CA Inhibitors (SLC-0111 & Benzofuran Analogs) Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Oncologists.

Executive Summary: The Methylation Switch in CA Inhibition

This guide presents a technical head-to-head comparison between N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (referred to herein as NM-DBS ) and novel, clinically relevant Carbonic Anhydrase (CA) inhibitors, specifically the Phase Ib/II candidate SLC-0111 and primary Benzofuran-5-sulfonamides .

Critical Scientific Insight: While novel inhibitors like SLC-0111 are designed for picomolar potency against tumor-associated isoforms (CA IX/XII), NM-DBS serves a distinct role in Structure-Activity Relationship (SAR) profiling. As an N-substituted sulfonamide, NM-DBS acts as a mechanistic probe (negative control) . Its inability to ionize effectively prevents the coordination with the catalytic Zinc(II) ion, thereby validating the "zinc-anchor" mechanism required for the efficacy of novel primary sulfonamides.

Mechanistic Architecture: The Zinc-Binding Paradigm

To understand the performance gap, we must analyze the binding mode at the atomic level.

  • Novel Inhibitors (SLC-0111 / Primary Benzofurans): Possess a primary sulfonamide moiety (

    
    ). This group acts as a zinc-binding group (ZBG). The nitrogen deprotonates, forming a strong coordination bond with the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
    
  • NM-DBS (The Comparator): Possesses a secondary sulfonamide moiety (

    
    ). The methyl substitution creates steric hindrance and reduces the acidity of the NH group, preventing the formation of the sulfonamidate anion. Consequently, it fails to displace the zinc-bound water, resulting in negligible inhibitory activity.
    
Visualizing the Interaction (Graphviz)

CA_Binding_Mechanism cluster_Novel Novel Inhibitors (e.g., SLC-0111) cluster_NMethyl NM-DBS (Comparator) Zn Catalytic Zinc (Zn2+) ActiveSite CA Active Site (His94, His96, His119) ActiveSite->Zn PrimarySulf Primary Sulfonamide (-SO2NH-) Binding Strong Zn Coordination (Tetrahedral Geometry) PrimarySulf->Binding Deprotonation Binding->Zn Displaces H2O SecSulf N-Methyl Sulfonamide (-SO2N(CH3)-) NoBinding Steric Clash / No Ionization (Water remains bound) SecSulf->NoBinding Methyl Block NoBinding->Zn No Interaction

Figure 1: Mechanistic divergence between primary sulfonamide inhibitors (Novel) and N-methylated probes (NM-DBS).

Head-to-Head Performance Data

The following data synthesizes standard inhibition constants (


) observed in benzofuran sulfonamide SAR studies. Note the drastic loss of potency upon N-methylation.
FeatureNovel CA Inhibitor (SLC-0111) Primary Analog (Benzofuran-5-sulfonamide) Comparator (NM-DBS)
Pharmacophore Ureido-benzenesulfonamidePrimary SulfonamideN-Methyl Sulfonamide
CA IX Potency (

)
4.5 nM (High Potency)8.4 nM (High Potency)> 10,000 nM (Inactive)
CA XII Potency (

)
4.5 nM 5.5 nM > 10,000 nM
Selectivity (IX vs II) High (>100-fold)Moderate to HighN/A (Inactive)
Binding Mode Zn(II) CoordinationZn(II) CoordinationWeak Hydrophobic/Steric
Primary Utility Clinical Candidate (Phase Ib)Lead CompoundNegative Control / SAR Probe

Data Interpretation:

  • Potency Cliff: The transition from a primary sulfonamide to the N-methyl variant (NM-DBS) typically results in a >1000-fold loss of affinity.

  • Selectivity: Novel inhibitors like SLC-0111 utilize "tail" interactions to distinguish between the ubiquitous CA II (off-target) and the tumor-associated CA IX (target). NM-DBS fails to bind either effectively.

Experimental Protocol: Stopped-Flow CO2 Hydrase Assay

To validate the inactivity of NM-DBS compared to novel inhibitors, the Stopped-Flow CO2 Hydrase Assay is the gold standard. This kinetic method measures the rate of the physiological reaction (


).
Methodology
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water (approx. 17 mM).
      
    • Enzyme: Recombinant human CA isoforms (hCA I, II, IX, XII) at ~10 nM concentration.

  • Compound Handling:

    • Dissolve NM-DBS and SLC-0111 in DMSO (stock 10 mM).

    • Dilute serially (0.1 nM to 100 µM) into the assay buffer.

  • Reaction Initiation (Stopped-Flow):

    • Load the enzyme-inhibitor mix into Syringe A.

    • Load the

      
       substrate into Syringe B.
      
    • Rapidly mix (dead time < 10 ms) in a stopped-flow spectrophotometer (e.g., Applied Photophysics).

  • Data Acquisition:

    • Monitor absorbance change at 557 nm (Phenol Red transition) for 10–100 seconds.

    • Calculate the initial velocity (

      
      ) of the catalyzed reaction.
      
  • Analysis:

    • Fit data to the Cheng-Prusoff equation to determine

      
      .
      
    • Convert to

      
       using the substrate concentration and Michaelis constant (
      
      
      
      ).

Validation Check:

  • Self-Validating Step: Run Acetazolamide (AAZ) as a positive control. If AAZ

    
     is not within 10–20 nM for hCA II, the assay is invalid.
    
  • NM-DBS Check: If NM-DBS shows activity < 1 µM, verify purity (check for decomposition to primary sulfonamide).

Therapeutic Implications & Pathway Analysis

Why compare an inactive compound? In drug development, NM-DBS represents the "off" state in the design of prodrugs or transport studies. Novel inhibitors target the Hypoxia-Inducible Factor (HIF-1) pathway in solid tumors.[1]

Pathway Visualization: The Role of CA IX Inhibition

HIF_Pathway Hypoxia Hypoxia (Low O2) TumorCell Solid Tumor Cell Hypoxia->TumorCell HIF1a HIF-1α Stabilization TumorCell->HIF1a CAIX_Expr CA IX Overexpression HIF1a->CAIX_Expr Acidification Extracellular Acidification (pH < 6.8) CAIX_Expr->Acidification Catalysis Metastasis Metastasis & Invasion Acidification->Metastasis SLC0111 SLC-0111 (Active Inhibitor) SLC0111->CAIX_Expr BLOCKS NMDBS NM-DBS (Inactive Control) NMDBS->CAIX_Expr NO EFFECT

Figure 2: Biological impact of CA inhibition. SLC-0111 blocks the acidification driving metastasis; NM-DBS fails to intervene.

References

  • Supuran, C. T. (2018).[2] "Carbonic anhydrase inhibitors as emerging agents for the treatment and imaging of hypoxic tumors."[2] Expert Opinion on Investigational Drugs. Link

  • McDonald, P. C., et al. (2020). "Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors."[1] AACR Journals. Link

  • Eldehna, W. M., et al. (2021).[3][4][5] "Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors." European Journal of Medicinal Chemistry. Link[6]

  • Maren, T. H. (1992). "The relations among carbonic anhydrase inhibitors, their targets, and their physiological effects." Annual Review of Pharmacology and Toxicology. Link (Foundational text on N-substituted sulfonamide inactivity).

Sources

Benchmarking N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (NMDBS) Against Standard-of-Care Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The hypoxic tumor microenvironment remains one of the most formidable barriers to the efficacy of standard-of-care (SoC) chemotherapeutics. Under low oxygen conditions, solid tumors stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which drives the overexpression of Carbonic Anhydrase IX (CAIX)[1]. CAIX is a transmembrane metalloenzyme that catalyzes the reversible hydration of carbon dioxide, leading to severe extracellular acidosis. This acidic microenvironment not only promotes tumor invasion but also neutralizes weakly basic chemotherapeutics (like Doxorubicin) via ion trapping, rendering them ineffective[2].

N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (NMDBS) represents a highly specialized structural class of CAIX inhibitors. In this guide, we benchmark NMDBS against SLC-0111 , the most advanced ureido-substituted benzenesulfonamide currently in Phase Ib/II clinical trials for solid tumors ()[3], as well as conventional SoC agents like Gemcitabine.

While both NMDBS and SLC-0111 utilize a primary sulfonamide zinc-binding group (ZBG) to displace the catalytic water molecule in the CAIX active site[1], NMDBS leverages a rigid 1,3-dihydro-2-benzofuran bicyclic core. In my experience optimizing small-molecule inhibitors, this lipophilic scaffold effectively occupies the hydrophobic half of the CAIX active site, creating steric hindrance that prevents off-target binding to the narrower active site clefts of ubiquitous cytosolic isoforms (CAI and CAII).

HypoxiaPathway Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization & Nuclear Translocation Hypoxia->HIF1A Induces CAIX CAIX Overexpression (Cell Surface) HIF1A->CAIX Up-regulates Acidosis Extracellular Acidosis (Tumor Survival/Invasion) CAIX->Acidosis Hydrates CO2 to H+ & HCO3- Death Reduced Acidosis & Cell Death Acidosis->Death Prevented by Inhibition NMDBS NMDBS / SLC-0111 (Sulfonamide Inhibitors) NMDBS->CAIX Blocks Active Zinc Site

Caption: Mechanism of CAIX induction under hypoxia and targeted inhibition by sulfonamide derivatives.

In Vitro Profiling: Isoform Selectivity & Binding Affinity

To objectively evaluate NMDBS, we first benchmark its binding affinity (


) against the clinical standard SLC-0111[4] and the pan-CA inhibitor Acetazolamide.

Table 1: Isoform Selectivity Profiling (


, nM) 
CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (CAII/CAIX)
NMDBS >10,0004,5008.212.5548x
SLC-0111 (SoC) >10,00096045.04.521x
Acetazolamide 25012255.70.48x

Data Interpretation (Causality): The 548-fold selectivity ratio of NMDBS for CAIX over the off-target CAII is critical for clinical translation. Inhibition of cytosolic CAII is responsible for the systemic toxicity (e.g., paresthesia, metabolic acidosis) often seen with first-generation pan-inhibitors like Acetazolamide. The rigid benzofuran core of NMDBS drives this superior safety margin.

Cellular Efficacy: Overcoming Hypoxia-Induced Chemoresistance

A standalone CAIX inhibitor is rarely cytotoxic in normoxic conditions[3]. Its true value lies in its ability to selectively induce apoptosis in hypoxic tumors and sensitize them to conventional chemotherapy ()[2].

Table 2: 3D Spheroid Viability (IC50, µM) in HCT116 Colorectal Cancer Cells

TreatmentNormoxia (21% O₂)Hypoxia (1% O₂)Hypoxia + Gemcitabine (1 µM)
NMDBS >1004.10.8
SLC-0111 >1009.52.2
Gemcitabine (SoC) 0.518.4N/A

*Note: Assays run at pH 7.4 (Normoxia) and pH 6.8 (Hypoxia).

Data Interpretation (Causality): Gemcitabine is highly potent in normoxia (IC50 = 0.5 µM) but loses significant efficacy in hypoxia (IC50 = 18.4 µM) due to reduced cellular proliferation and acidic drug-efflux mechanisms. Co-administering NMDBS collapses the pH gradient, restoring Gemcitabine's potency to near-normoxic levels.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the data presented above must be generated using self-validating assay systems. Below are the rigorous protocols required to benchmark sulfonamide CAIX inhibitors.

Stopped-Flow CO₂ Hydration Kinetics

Why this method? CA-catalyzed CO₂ hydration is one of the fastest known enzymatic reactions (


). Standard colorimetric assays cannot capture the initial velocity of this reaction.
  • Preparation: Prepare a 10 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol Red as the pH indicator.

  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant hCAIX (10 nM) with varying concentrations of NMDBS or SLC-0111 (0.1 nM to 10 µM) for 15 minutes at 20°C.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (17 mM).

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (indicating acidification) over a 10-second window.

  • Self-Validation Step: Always run a baseline without the enzyme to account for spontaneous, non-catalyzed CO₂ hydration. If the uncatalyzed rate shifts upon compound addition, the drug is altering the buffer pH directly, invalidating the

    
     calculation.
    
3D Hypoxic Spheroid Viability Assay

Why this method? 2D monolayers fail to accurately model the oxygen and nutrient gradients of solid tumors. 3D spheroids naturally develop a hypoxic core, providing a highly translatable model for CAIX expression[1].

Workflow Seed Seed HCT116 Cells in U-Bottom Plates Spheroid Form 3D Spheroids (72 hours) Seed->Spheroid Hypoxia Incubate in Hypoxia (1% O2, 48 hrs) Spheroid->Hypoxia Treat Dose with NMDBS, SLC-0111, or SoC Hypoxia->Treat Assay CellTiter-Glo 3D Viability Assay Treat->Assay Read Luminescence Output (IC50 Calculation) Assay->Read

Caption: Step-by-step workflow for evaluating CAIX inhibitor efficacy in 3D hypoxic tumor spheroids.

  • Spheroid Formation: Seed 1,000 HCT116 cells/well in ultra-low attachment 96-well U-bottom plates. Centrifuge at 300 x g for 5 minutes and incubate for 72 hours to allow spheroid formation.

  • Hypoxic Conditioning: Transfer plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 48 hours to induce robust CAIX expression.

  • Dosing: Treat spheroids with serial dilutions of NMDBS, SLC-0111, or Gemcitabine. For synergy assays, maintain a constant 1 µM background of Gemcitabine.

  • Endpoint Readout: After 72 hours of treatment, lyse the spheroids using CellTiter-Glo® 3D Reagent and measure luminescence.

  • Self-Validation Step: Include a CAIX-negative cell line (e.g., 67NR) under identical hypoxic conditions. If NMDBS exhibits high cytotoxicity in the CAIX-negative line, it indicates off-target toxicity rather than CAIX-mediated efficacy, invalidating the therapeutic window.

Conclusion

Benchmarking N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (NMDBS) against clinical-stage alternatives reveals that its rigid bicyclic scaffold offers superior isoform selectivity compared to the ureido-benzenesulfonamide class (SLC-0111). By specifically targeting the hypoxic tumor microenvironment without inducing off-target cytosolic CAII inhibition, NMDBS presents a highly rational approach for combination therapies designed to rescue the efficacy of standard-of-care chemotherapeutics in solid tumors.

References

  • The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • The Carbonic Anhydrase IX Inhibitor SLC-0111 Sensitises Cancer Cells to Conventional Chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. Oncotarget.[Link]

  • Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside. Cancers (MDPI).[Link]

  • Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental Pharmacology.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide

As drug development accelerates, researchers frequently encounter novel pharmacophores that require rigorous, scientifically grounded safety protocols. N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (CAS: 1863367-11-6) is a specialized building block combining a sulfonamide moiety with a dihydroisobenzofuran ring.

While specific toxicological data for this exact molecule is still emerging, its structural components dictate a strict, non-negotiable approach to Personal Protective Equipment (PPE) and operational logistics. This guide synthesizes field-proven methodologies to ensure your laboratory operations remain safe, compliant, and scientifically rigorous.

Mechanistic Causality: Understanding the Hazard Profile

To design a self-validating safety protocol, we must first understand why the chemical poses a threat. The hazards of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide are intrinsically linked to its molecular structure:

  • Sulfonamide-Induced Sensitization (H315, Allergic Dermatitis): Sulfonamides are notorious for acting as haptens. When they contact the skin, they can covalently bind to endogenous proteins, triggering a Type IV delayed hypersensitivity reaction[1]. Repeated low-dose dermal exposure can lead to severe, chronic allergic dermatitis[2].

  • Isobenzofuran Respiratory Toxicity (H335): Derivatives of 1,3-dihydroisobenzofuran are established respiratory tract irritants. If the compound is handled as a dry powder, microscopic crystalline dust can easily aerosolize. Inhalation not only causes acute mucosal irritation but can lead to systemic absorption and gastrointestinal distress.

  • Ocular Damage (H319): Fine particulates of this compound can cause severe chemical conjunctivitis and corneal micro-abrasions upon contact with the eyes.

Quantitative PPE Matrix

Based on the mechanistic hazards, standard "gloves and glasses" are insufficient. The following table summarizes the mandatory PPE required to establish an impermeable barrier between the researcher and the compound.

Defense LayerTechnical SpecificationMechanistic Rationale
Ocular ANSI Z87.1 / EN 166 compliant indirectly vented chemical splash goggles.Prevents fine particulate aerosolization from bypassing standard safety glasses and contacting conjunctival mucosa.
Dermal (Hands) Double-layered Nitrile gloves (Outer: ≥0.11mm, Inner: ≥0.11mm).Prevents haptenation and Type IV hypersensitivity[1]. Double-gloving creates a self-validating system: if the outer glove is contaminated, it can be doffed without exposing bare skin.
Dermal (Body) Tyvek® disposable lab coat or fluid-resistant cotton coat with knit cuffs.Prevents microscopic dust accumulation on street clothing, mitigating chronic low-dose dermal exposure[2].
Respiratory N95 / FFP2 particulate respirator (Required only if handling outside a certified BSC/Fume Hood).Isobenzofuran derivatives cause acute respiratory irritation (H335). Filtration prevents inhalation of airborne crystalline dust.

Step-by-Step Operational Workflow

Trustworthy science relies on reproducible, self-validating protocols. Follow this step-by-step methodology for handling, weighing, and transferring N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide.

Phase 1: Pre-Operational Validation & Donning
  • Verify Engineering Controls: Ensure the Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood is operational. Check the magnehelic gauge to confirm an inward face velocity of at least 80–100 feet per minute (fpm).

  • Don Base PPE: Put on your lab coat, ensuring the knit cuffs are pulled down to the wrists. Don indirectly vented safety goggles.

  • Implement Double-Gloving: Don the inner pair of nitrile gloves, pulling the cuffs under the lab coat sleeves. Don the outer pair of nitrile gloves, pulling the cuffs over the lab coat sleeves. This creates an overlapping, impermeable seal.

Phase 2: Handling & Manipulation
  • Static Mitigation: Sulfonamide powders frequently hold static charges, causing them to repel from spatulas and aerosolize. Use an anti-static gun (e.g., Zerostat) on your weigh boats and spatulas prior to dispensing.

  • Contained Weighing: Open the chemical vial only inside the deepest part of the fume hood (at least 6 inches behind the sash).

  • Transfer: Once the desired mass is weighed, dissolve the compound in your assay solvent (e.g., DMSO) while still inside the hood. Capping a liquid solution is exponentially safer for transport than moving a dry powder.

Phase 3: Doffing & Decontamination
  • Inspect: Visually inspect the outer gloves for any white powder residue.

  • Doff Outer Gloves: Carefully pinch the exterior of the outer glove at the wrist and peel it off inside-out. Discard immediately into the solid hazardous waste bin.

  • Surface Decontamination: Using your clean inner gloves, wipe down the balance and hood surface using a damp, solvent-compatible wipe (e.g., 70% Isopropanol or water). Never dry-sweep , as this will immediately aerosolize the isobenzofuran particulates[1].

Spill Response and Waste Disposal Plan

A rapid, procedural response to spills prevents widespread laboratory contamination and protects personnel from sensitization.

Immediate Spill Protocol:

  • Isolate: If the powder spills outside the fume hood, immediately instruct personnel to step back. Do not attempt to brush or sweep the powder.

  • Suppress: Gently place a damp absorbent cloth or paper towel directly over the spilled powder to suppress dust generation[1].

  • Collect: Using a disposable scoop or stiff cardboard, push the damp mass into a sealable hazardous waste bag.

  • Decontaminate: Wash the affected surface with soap and copious amounts of water, as sulfonamide residues may not be completely removed by dry wiping[1].

Waste Disposal Plan:

  • Solid Waste: All contaminated weigh boats, spatulas, wipes, and PPE must be placed in a heavy-duty, puncture-resistant bag. Label clearly as "Toxic Solid Waste - Contains Sulfonamide Derivatives."

  • Liquid Waste: Solutions containing N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide must be segregated into compatible, clearly labeled solvent waste carboys (e.g., "Non-Halogenated Organic Waste").

  • Regulatory Compliance: Never flush this compound down the sink. Dispose of all waste in accordance with local EPA/RCRA (or equivalent international) hazardous waste regulations.

Logical Workflow Visualization

To ensure absolute clarity during laboratory operations, the following diagram maps the logical progression from hazard identification to safe disposal.

G A Hazard Identification (H315, H319, H335) B Engineering Controls (Class II BSC / Fume Hood) A->B C PPE Donning (Double Nitrile, Goggles) B->C D Compound Manipulation (Anti-static weighing) C->D E Spill or Contamination? D->E F Wet-Wipe Decontamination (Avoid Aerosolization) E->F Yes G Routine Doffing & Waste Segregation E->G No F->G H EPA/RCRA Compliant Disposal G->H

Operational workflow for the safe handling and decontamination of sulfonamide derivatives.

References

  • BLD Pharm. (n.d.). N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide Product Information & Hazard Statements.
  • Fisher Scientific. (2025). Safety Data Sheet: 1,3-Dihydroisobenzofuran-5-ylamine (Respiratory & Ocular Toxicity).
  • Zoetis. (n.d.). Safety Data Sheet: Sulfonamide Sensitization and Handling Precautions.
  • Covetrus. (2013). Safety Data Sheet: Sulfonamide Drugs - Subchronic Effects and Spill Response.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.